molecular formula C28H34Cl2N2O B10860778 GBR 12783

GBR 12783

Cat. No.: B10860778
M. Wt: 485.5 g/mol
InChI Key: HJDXBLLTRMCYNC-JFXLULTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GBR 12783 is a useful research compound. Its molecular formula is C28H34Cl2N2O and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDXBLLTRMCYNC-JFXLULTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GBR 12783 on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, a diaryl-alkenyl-piperazine derivative, is a potent and selective inhibitor of the dopamine transporter (DAT). Its high affinity and specificity have established it as a critical pharmacological tool for investigating the structure and function of DAT, as well as for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with the dopamine transporter. It delves into its binding kinetics, the conformational changes induced in the transporter, and the functional consequences of this interaction. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in the field of dopaminergic neurotransmission.

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. As a member of the solute carrier 6 (SLC6) family, DAT plays a crucial role in motor control, motivation, and reward pathways. Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a primary target for a variety of therapeutic and illicit drugs.

This compound stands out as a highly selective and potent DAT inhibitor. Unlike cocaine, which also blocks DAT, this compound exhibits a distinct pharmacological profile, suggesting a different mode of interaction with the transporter. Understanding the precise mechanism of action of this compound is paramount for the rational design of novel DAT modulators with improved therapeutic efficacy and reduced abuse potential. This guide aims to provide a detailed technical resource on the molecular interactions between this compound and DAT.

Quantitative Analysis of this compound Interaction with the Dopamine Transporter

The interaction of this compound with the dopamine transporter has been extensively characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative data from radioligand binding and dopamine uptake inhibition studies.

Table 1: Binding Affinity of this compound for the Dopamine Transporter

ParameterSpeciesTissue/PreparationRadioligandValueReference
IC50 RatStriatal Synaptosomes[3H]Dopamine1.8 nM[1][2]
MouseStriatal Synaptosomes[3H]Dopamine1.2 nM[1]
Kd RatStriatal Membranes[3H]this compound1.6 nM[3]
RatStriatal Membranes[3H]this compound0.23 nM (in 10 mM Na+)[4]
Bmax RatStriatal Membranes[3H]this compound10.3 pmol/mg protein[3]
RatStriatal Membranes[3H]this compound12.9 pmol/mg protein (in 10 mM Na+)[4]
RatPolarized Synaptosomes[3H]this compound8-10 pmol/mg protein[5]

Table 2: Inhibitory Potency of this compound on Monoamine Uptake

TransporterSpeciesTissue/PreparationIC50 (nM)Selectivity vs. DATReference
Dopamine (DAT) RatStriatal Synaptosomes1.8-[2]
Norepinephrine (NET) Rat-32.4 - 16218-90 fold[2]
Serotonin (SERT) Rat-153 - 54085-300 fold[2]

Mechanism of Action: A Two-Step Binding Process

The interaction of this compound with the dopamine transporter is not a simple, single-step binding event. Kinetic studies have revealed a more complex, two-step mechanism involving an initial rapid binding followed by a slower conformational change, leading to a more stable inhibitor-transporter complex.[6]

This process can be represented as:

T + I ⇌ TI ⇌ TI *

Where:

  • T is the free dopamine transporter.

  • I is the inhibitor (this compound).

  • TI is the initial, transient transporter-inhibitor complex.

  • TI * is the more stable, isomerized transporter-inhibitor complex.

The initial binding step (formation of TI) is rapid, with an estimated Ki of ≥ 20 nM.[6] This is followed by a slower isomerization to the TI* complex, which is significantly more stable (Ki* ≤ 5 nM).[6] This two-step process suggests that this compound induces a conformational change in the dopamine transporter upon binding, effectively locking it in an inhibited state. This mechanism is distinct from that of some other DAT inhibitors and may contribute to its potent and long-lasting effects.[2]

Binding Site: Overlapping but Non-Identical with Cocaine

This compound and cocaine both act as competitive inhibitors at the dopamine transporter, suggesting that their binding sites overlap.[7] However, evidence from studies using N-ethylmaleimide, a sulfhydryl-modifying agent, indicates that the binding domains are not identical.[7] Treatment with N-ethylmaleimide reduces the binding of [3H]this compound more significantly than that of [3H]cocaine, and each drug can offer protection against this reduction for the other's binding.[7] This suggests a model where this compound and cocaine recognize overlapping but distinct domains on the DAT protein.

Ionic Dependence of Binding

The binding of this compound to the dopamine transporter is highly dependent on the ionic composition of the extracellular environment, particularly the concentration of sodium ions (Na+). The affinity of [3H]this compound for its binding site is enhanced at low Na+ concentrations (optimal around 10 mM), while higher concentrations can be inhibitory.[4] Other cations such as K+, Ca2+, and Mg2+ act as competitive inhibitors of [3H]this compound binding, and their inhibitory potency is increased at lower Na+ concentrations.[4][8] This intricate ionic control underscores the sensitivity of the transporter's conformation to the surrounding milieu and suggests that ionic gradients play a critical role in the binding of inhibitors like this compound.

Conformational Changes of the Dopamine Transporter

The binding of this compound is thought to stabilize the dopamine transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for dopamine translocation. While direct structural data of DAT in complex with this compound is lacking, insights have been gained from computational modeling and biophysical techniques such as the substituted cysteine accessibility method (SCAM). These studies suggest that the binding of inhibitors like cocaine and likely this compound restricts the movement of transmembrane helices, particularly TM1 and TM6, which are crucial for the alternating access mechanism of transport. This stabilization of the outward-open state effectively blocks the reuptake of dopamine.

Signaling Pathways and Functional Consequences

The primary and most well-characterized signaling consequence of this compound action is the potent and selective inhibition of dopamine reuptake. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.

GBR12783_Mechanism cluster_synaptic_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal GBR12783 This compound DAT Dopamine Transporter (DAT) (Outward-facing) GBR12783->DAT Binds to DAT Dopamine_ext Dopamine Dopamine_ext->DAT Binding Dopamine_int Dopamine DAT->Dopamine_int Dopamine Reuptake (Blocked)

Beyond direct DAT inhibition, studies have shown that this compound can have broader effects on neurotransmitter systems. For instance, it has been demonstrated to increase hippocampal acetylcholine release, which may contribute to its observed pro-cognitive effects in animal models.[9] However, unlike cocaine, this compound does not appear to allosterically modulate D2-like receptor signaling, highlighting a key difference in their downstream pharmacological effects.[10]

Experimental Protocols

[3H]this compound Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on the dopamine transporter.

GBR12783_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Homogenize striatal tissue in sucrose buffer prep2 Centrifuge at 1,000 x g for 10 min prep1->prep2 prep3 Collect supernatant, centrifuge at 40,000 x g for 20 min prep2->prep3 prep4 Resuspend pellet (membranes) in assay buffer prep3->prep4 assay1 Incubate membranes with varying concentrations of [3H]this compound prep4->assay1 assay2 For non-specific binding, add excess unlabeled this compound or cocaine assay3 Incubate at 0-4°C for 2-3 hours assay1->assay3 analysis1 Rapidly filter samples through GF/B filters assay3->analysis1 analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Measure radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Calculate specific binding and perform Scatchard analysis for Kd and Bmax analysis3->analysis4

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [3H]this compound

  • Unlabeled this compound or cocaine for determination of non-specific binding

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method).

  • Binding Reaction:

    • In test tubes, combine the membrane preparation, varying concentrations of [3H]this compound (for saturation experiments), and assay buffer to a final volume.

    • For determining non-specific binding, add a high concentration of unlabeled this compound or cocaine (e.g., 10 µM) to a parallel set of tubes.

    • Incubate the tubes at 0-4°C for 2-3 hours to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Synaptosomal [3H]Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).

Dopamine_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Analysis prep1 Homogenize striatal tissue in sucrose buffer prep2 Centrifuge at 1,000 x g for 10 min prep1->prep2 prep3 Collect supernatant, centrifuge at 12,000 x g for 20 min prep2->prep3 prep4 Resuspend pellet (synaptosomes) in Krebs-Ringer buffer prep3->prep4 assay1 Pre-incubate synaptosomes with varying concentrations of this compound prep4->assay1 assay2 Initiate uptake by adding [3H]Dopamine assay1->assay2 assay3 Incubate at 37°C for a short period (e.g., 5-10 minutes) assay2->assay3 analysis1 Terminate uptake by rapid filtration through GF/B filters assay3->analysis1 analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Measure radioactivity in filters analysis2->analysis3 analysis4 Calculate % inhibition and determine IC50 analysis3->analysis4

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES buffer (containing glucose, pargyline, and ascorbic acid, pH 7.4)

  • [3H]Dopamine

  • This compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Reaction:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle for control) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

    • Non-specific uptake is determined by running a parallel set of tubes incubated at 0-4°C or in the presence of a high concentration of a standard DAT inhibitor like nomifensine.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the amount of specifically transported [3H]Dopamine.

    • Determine the percentage inhibition of dopamine uptake at each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a powerful pharmacological tool that acts as a potent and selective inhibitor of the dopamine transporter. Its mechanism of action is characterized by a high-affinity, two-step binding process that stabilizes the transporter in an outward-facing conformation, thereby blocking dopamine reuptake. While its binding site overlaps with that of cocaine, subtle differences in their interaction with the transporter likely account for their distinct pharmacological profiles. The detailed understanding of this compound's mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for advancing our knowledge of dopaminergic neurotransmission and for the development of novel therapeutic strategies targeting the dopamine transporter. Further research, including high-resolution structural studies of DAT in complex with this compound, will undoubtedly provide even deeper insights into the molecular intricacies of this important interaction.

References

GBR 12783: A Technical Guide to its High Selectivity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective inhibitory activity of GBR 12783 on the dopamine transporter (DAT) versus the serotonin transporter (SERT). This compound is a potent and widely used research tool for investigating the roles of dopamine in the central nervous system. This document provides a comprehensive overview of its binding affinity and functional inhibition, details the experimental protocols for these measurements, and illustrates the key signaling pathways involved.

Quantitative Analysis of Transporter Selectivity

This compound exhibits a remarkable selectivity for the dopamine transporter over the serotonin transporter. This selectivity is quantified through measurements of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following table summarizes the available quantitative data for this compound's activity at both DAT and SERT.

TransporterParameterValue (nM)Species/TissueReference
Dopamine Transporter (DAT)IC501.2Mouse striatal synaptosomes[1]
Dopamine Transporter (DAT)IC501.8Rat striatal synaptosomes[1][2]
Serotonin Transporter (SERT)IC50 (estimated)153 - 540Rat[2]

Note: The IC50 for SERT is estimated based on the reported selectivity ratio of 85-300 fold less effectiveness against 5HT uptake compared to DA uptake in rats[2].

Experimental Protocols

The following sections detail the standard methodologies used to determine the selectivity of this compound.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.

Materials:

  • [³H]Dopamine

  • This compound

  • Rat or mouse striatal tissue for synaptosome preparation

  • Krebs-Ringer buffer (or similar physiological buffer)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the striatal tissue of rats or mice using standard differential centrifugation techniques.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of this compound for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of dopamine uptake, using non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to DAT.

Materials:

  • [³H]this compound or another suitable DAT-selective radioligand (e.g., [³H]WIN 35,428)

  • Unlabeled this compound

  • Membrane preparations from cells expressing DAT or from brain tissue rich in DAT (e.g., striatum)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable source expressing the dopamine transporter.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to reduce non-specific binding.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding of the radioligand as a function of the concentration of unlabeled this compound. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.

experimental_workflow_uptake_assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Synaptosomes Synaptosome Preparation Preincubation Pre-incubation with This compound Synaptosomes->Preincubation GBR12783 This compound (Varying Concentrations) GBR12783->Preincubation Uptake Add [3H]Dopamine & Incubate Preincubation->Uptake Filtration Rapid Filtration & Washing Uptake->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis IC50 Determination Quantification->Analysis

Workflow for a [³H]Dopamine Uptake Inhibition Assay.

competitive_binding_assay cluster_components Assay Components cluster_procedure Procedure cluster_quantification Quantification & Analysis Membranes DAT-expressing Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand [3H]Radioligand Radioligand->Incubation Competitor Unlabeled this compound (Varying Concentrations) Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Calculation Counting->Analysis

Workflow for a Competitive Radioligand Binding Assay.

dopamine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Uptake D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates GBR12783 This compound GBR12783->DAT Inhibits AC Adenylyl Cyclase D1R->AC Stimulates (Gs) D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates

Dopamine Signaling Pathway Affected by this compound.

References

Pharmacological Profile of GBR 12783 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of GBR 12783 dihydrochloride, a potent and selective dopamine reuptake inhibitor. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding characteristics, mechanism of action, and effects on downstream signaling pathways, along with methodologies for key experimental procedures.

Core Pharmacological Data

This compound is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significant selectivity over other monoamine transporters. Its primary mechanism of action is the competitive inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels in the synapse.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.

Table 1: In Vitro Binding Affinity of this compound

TargetRadioligandPreparationSpeciesKi (nM)Bmax (pmol/mg protein)Reference
Dopamine Transporter (DAT)[3H]this compoundRat Striatal MembranesRat≥ 20 (initial complex, TI)12.9[1]
Dopamine Transporter (DAT)[3H]this compoundRat Striatal MembranesRat≤ 5 (stable complex, TI*)-[1]

Table 2: In Vitro Functional Activity of this compound

AssayPreparationSpeciesIC50 (nM)Reference
[3H]Dopamine Uptake InhibitionRat Striatal SynaptosomesRat1.85 ± 0.1 (with preincubation)[1]
[3H]Dopamine Uptake InhibitionRat Striatal SynaptosomesRat25 ± 3.5 (without preincubation)[1]
[3H]Dopamine Uptake InhibitionMouse Striatal SynaptosomesMouse1.2
Norepinephrine Uptake InhibitionRat CortexRat160[2]
Serotonin Uptake InhibitionRat CortexRat560[2]

Table 3: In Vivo Activity of this compound

AssaySpeciesDoseEffectReference
Dopamine Uptake Inhibition (ex vivo)Rat8.1 mg/kg (i.p.)ID50[2]
Locomotor ActivityMouse5 and 7.5 mg/kgIncreased activity[3]
Passive Avoidance TaskRat10 mg/kg (i.p.)Improved retention performance[4]
Hippocampal Acetylcholine ReleaseRat10 mg/kg (i.p.)Increased release[4]

Mechanism of Action and Downstream Signaling

This compound binds to the dopamine transporter, effectively blocking the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence and increased concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

The elevated synaptic dopamine levels result in the activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes. This activation triggers downstream intracellular signaling cascades.

  • D1 Receptor Pathway: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] cAMP, in turn, activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[6][7] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of numerous neuronal proteins and modulating neuronal excitability and gene expression.[6]

  • D2 Receptor Pathway: Activation of D2-like receptors (D2, D3, and D4) has an opposing effect. It inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity.[5]

The net effect of this compound on a given neuron will depend on the balance of D1 and D2 receptor expression and the intricate interplay of these signaling pathways.

Mandatory Visualizations

GBR12783_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GBR12783 This compound DAT Dopamine Transporter (DAT) GBR12783->DAT Inhibits Dopamine_vesicle Dopamine Vesicles Dopamine_pre Dopamine Dopamine_vesicle->Dopamine_pre Release Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Dopamine_synapse->DAT Reuptake D1_Receptor D1 Receptor Dopamine_synapse->D1_Receptor Activates AC Adenylyl Cyclase D1_Receptor->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits Neuronal_Effects Neuronal Effects pDARPP32->Neuronal_Effects Modulates PP1->Neuronal_Effects Dephosphorylates substrates Radioligand_Binding_Assay_Workflow start Start tissue_prep Prepare Rat Striatal Membrane Homogenate start->tissue_prep assay_setup Set up 96-well Plate: - Total Binding - Nonspecific Binding - this compound dilutions tissue_prep->assay_setup add_radioligand Add [3H]this compound assay_setup->add_radioligand add_membranes Add Membrane Preparation add_radioligand->add_membranes incubation Incubate at Room Temperature add_membranes->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Measure Radioactivity (Liquid Scintillation Counter) scintillation->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end Synaptosomal_Uptake_Assay_Workflow start Start synaptosome_prep Prepare Rat Striatal Synaptosomes start->synaptosome_prep pre_incubation Pre-incubate Synaptosomes with this compound or Vehicle synaptosome_prep->pre_incubation initiate_uptake Initiate Uptake with [3H]Dopamine pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate Uptake by Rapid Filtration incubation->terminate_uptake washing Wash Filters terminate_uptake->washing counting Measure Radioactivity washing->counting data_analysis Data Analysis: - Calculate Specific Uptake - Determine % Inhibition - Calculate IC50 counting->data_analysis end End data_analysis->end

References

GBR 12783: A Technical Guide to its Effects on Synaptic Dopamine Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, a potent and selective dopamine uptake inhibitor, serves as a critical tool in neuroscience research for elucidating the role of the dopamine transporter (DAT) in synaptic transmission and behavior. This technical guide provides an in-depth analysis of the effects of this compound on synaptic dopamine concentration, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. By acting as a competitive inhibitor of the DAT, this compound effectively increases the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling. This document summarizes the binding affinity and in vivo efficacy of this compound and its analogs, outlines the protocols for measuring its effects using in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), and provides a visual representation of its mechanism of action and the associated experimental procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its closely related analog, GBR 12909, which is often used in similar experimental paradigms.

Parameter Value Species Tissue Reference
This compound IC₅₀ (³H-Dopamine Uptake Inhibition) 1.8 nMRatStriatal Synaptosomes[1]
This compound ID₅₀ (In Vivo Dopamine Uptake Inhibition) 8.1 mg/kg (i.p.)RatStriatum[1]
This compound Selectivity (vs. NE Transporter) 18-90 foldRat/Mouse-[1]
This compound Selectivity (vs. 5-HT Transporter) 85-300 foldRat/Mouse-[1]

Table 1: In Vitro and In Vivo Efficacy of this compound

Compound Dose Effect on Extracellular Dopamine Brain Region Method Reference
GBR 12909 0.1 mmol/kg (i.p.)16.3-fold (1530%) increaseStriatumIn Vivo Microdialysis[2]

Table 2: In Vivo Effects of GBR Analogs on Extracellular Dopamine Concentration

Compound Dose Effect on Locomotor Activity Species Reference
GBR 12909 10 mg/kg (i.p.)Significant increaseMice[3]
GBR 12909 -U-shaped dose-response curve (in mPFC)Mice[4]
GBR 12935 10 mg/kgGreater stimulation in C57BL/6J miceMice[5]

Table 3: Effects of GBR Analogs on Locomotor Activity

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its effects by binding to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging its signaling effects on postsynaptic receptors.

GBR12783_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dopamine_synapse Dopamine dopamine->dopamine_synapse dat Dopamine Transporter (DAT) gbr12783 This compound gbr12783->dat Inhibition dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding & Activation Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery probe_insertion Insert Microdialysis Probe surgery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer this compound baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate Samples drug_admin->post_drug_collection hplc Analyze Dopamine Concentration (HPLC-ED) post_drug_collection->hplc histology Histological Verification hplc->histology end End histology->end FSCV_Workflow start Start electrode_prep Fabricate Carbon-Fiber Microelectrode start->electrode_prep surgery Stereotaxic Surgery: Implant Electrodes electrode_prep->surgery waveform Apply FSCV Waveform surgery->waveform baseline Record Baseline Signal waveform->baseline stimulate_record Evoke and Record Dopamine Release baseline->stimulate_record drug_admin Administer this compound stimulate_record->drug_admin post_drug_record Evoke and Record Post-Drug Dopamine Release drug_admin->post_drug_record analysis Analyze Data for Dopamine Concentration and Kinetics post_drug_record->analysis end End analysis->end Logical_Relationships cluster_tonic Tonic Dopamine Levels cluster_phasic Phasic Dopamine Release research_question Research Question: Effect of this compound on Dopamine tonic_question Investigate long-term changes in baseline dopamine research_question->tonic_question phasic_question Investigate rapid, transient changes in dopamine release research_question->phasic_question microdialysis In Vivo Microdialysis tonic_question->microdialysis leads to data_analysis Data Analysis: Quantify changes in dopamine concentration and kinetics microdialysis->data_analysis generates data for fscv Fast-Scan Cyclic Voltammetry phasic_question->fscv leads to fscv->data_analysis generates data for conclusion Conclusion: Elucidate the role of DAT in dopaminergic neurotransmission data_analysis->conclusion

References

The Impact of GBR 12783 on In Vivo Locomotor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the in vivo effects of GBR 12783, a potent and selective dopamine uptake inhibitor, on locomotor activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synaptic cleft. This enhanced dopaminergic neurotransmission is the primary mechanism through which this compound influences locomotor activity and other behavioral responses. The drug exhibits a high affinity for the dopamine transporter, with an IC50 value of 1.8 nM for the inhibition of [3H]DA uptake in rat striatal synaptosomes[1]. Its selectivity for the dopamine transporter over those for norepinephrine and serotonin is a key characteristic, being 18-90 times and 85-300 times less effective against norepinephrine and serotonin uptake, respectively[1].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound and its close analog, GBR 12909, on locomotor activity in rodents. It is important to note that while structurally similar and both selective DAT inhibitors, the specific potencies and behavioral effects of these compounds may differ.

Table 1: Dose-Response Effects of GBR 12909 on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Effect on Locomotor ActivityBehavioral Observations
1Dose-dependent, long-lasting behavioral activationIncreased locomotion, rearing, and sniffing
10Dose-dependent, long-lasting behavioral activationIncreased locomotion, rearing, and sniffing
20Dose-dependent, long-lasting behavioral activationIncreased locomotion, rearing, sniffing, and stereotypies at the highest dose

Source: Data extrapolated from studies on GBR 12909, a close analog of this compound[2].

Table 2: Strain-Dependent Effects of this compound on Wheel-Running Activity in Mice

Mouse StrainThis compound TreatmentEffect on Wheel-Running Activity
C3H/HeJ (low active)Increasing doses over four daysSignificantly increased (p=0.0005)
C57L/J (high active)Increasing doses over four daysNo significant effect

Source: A study investigating the role of the dopaminergic system in differentially active mouse strains[3].

Table 3: Strain-Dependent Effects of GBR 12909 on Locomotor Activity in Mice

Mouse StrainGBR 12909 Dose (mg/kg)Effect on Locomotor Activity
DBA/25 and 7.5Greater locomotor activation
C57BL/65 and 7.5Less activated than DBA/2 mice

Source: A study comparing dopamine-related behaviors in C57BL/6 and DBA/2 mice[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used to assess the in vivo effects of this compound on locomotor activity.

General Locomotor Activity Assessment in an Open Field

This protocol is a standard method for evaluating spontaneous locomotor activity in rodents.

  • Apparatus: A square or circular arena, often made of Plexiglas, equipped with a grid of infrared beams to automatically track the animal's movement. The arena is typically placed in a sound-attenuating chamber with controlled lighting and ventilation[5][6].

  • Animal Model: Male mice or rats are commonly used. Strain differences can significantly impact behavioral responses, as noted in the data tables[3][4]. Animals are typically housed individually for a period before testing to acclimate.

  • Procedure:

    • Habituation: Animals are habituated to the testing room and handling for several days prior to the experiment. A baseline activity level is often recorded after a vehicle injection[6].

    • Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) injection. Doses can range from 1 to 20 mg/kg[2]. The inhibition of striatal dopamine uptake by this compound occurs rapidly (less than 10 minutes) and is long-lasting (greater than 5 hours) after a 10 mg/kg i.p. dose[1].

    • Data Collection: Immediately following injection, the animal is placed in the center of the open field arena. Locomotor activity is recorded for a set duration, typically 30 to 60 minutes, and can be divided into time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect[5][6].

    • Parameters Measured: Key parameters include total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery)[5].

Wheel-Running Activity Assessment

This method specifically measures voluntary locomotor activity.

  • Apparatus: Standard rodent cages equipped with a running wheel. The number of wheel revolutions is recorded automatically.

  • Animal Model: As with open field tests, various mouse strains can be used, and their baseline activity levels can influence the drug's effect[3].

  • Procedure:

    • Baseline Measurement: Mice are given access to the running wheels for a period (e.g., 21 days) to establish a stable baseline of activity[3].

    • Drug Administration: this compound is administered, often in increasing doses over several days, to assess the dose-response relationship[3].

    • Data Collection: Wheel-running activity is continuously monitored during the drug treatment phase and a subsequent washout period[3].

    • Parameters Measured: The primary indices are the total distance run, the duration of running, and the average speed[3].

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

GBR12783_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Extracellular Dopamine Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binds to Postsynaptic_Effect Increased Locomotor Activity Dopamine_Receptor->Postsynaptic_Effect Activates Signaling Cascade GBR12783 This compound GBR12783->DAT Inhibits

Caption: Mechanism of action of this compound.

Locomotor_Activity_Workflow start Start acclimation Animal Acclimation & Habituation start->acclimation baseline Baseline Activity Recording (Vehicle Injection) acclimation->baseline treatment_groups Divide into Treatment Groups (Vehicle vs. This compound) baseline->treatment_groups drug_admin Drug Administration (i.p. injection) treatment_groups->drug_admin locomotor_test Place in Open Field Arena drug_admin->locomotor_test data_collection Record Locomotor Activity (e.g., 60 min) locomotor_test->data_collection data_analysis Data Analysis (Distance, Rearing, etc.) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for locomotor activity assessment.

References

Methodological & Application

GBR 12783: Application Notes and Protocols for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of GBR 12783, a potent and selective dopamine uptake inhibitor, in in vivo rodent research. This document outlines recommended dosages, administration protocols, and key experimental considerations to ensure robust and reproducible results.

Introduction to this compound

This compound is a high-affinity ligand for the dopamine transporter (DAT), acting as a selective inhibitor of dopamine reuptake. Its specificity makes it a valuable tool for investigating the role of the dopaminergic system in various physiological and pathological processes, including learning, memory, and models of neuropsychiatric disorders. In vitro studies have demonstrated its high potency, with IC50 values for [3H]dopamine uptake inhibition in rat and mouse striatal synaptosomes of 1.8 nM and 1.2 nM, respectively.[1]

Data Presentation: In Vivo Dosages and Effects

The following tables summarize the quantitative data on this compound and the related compound GBR 12909 dosages and their observed effects in rodent models.

Table 1: this compound In Vivo Efficacy in Rats

Animal ModelDosage (mg/kg)Administration RouteKey FindingsReference(s)
Sprague-Dawley Rat10Intraperitoneal (i.p.)Improved retention in passive avoidance task; Increased hippocampal acetylcholine release.[1]
Rat (in vivo/ex vivo)8.1 (ID50)Intraperitoneal (i.p.)50% inhibition of striatal dopamine uptake 30 minutes post-administration.[2]
Rat (in vivo/ex vivo)10Intraperitoneal (i.p.)Rapid (onset < 10 min) and long-lasting (> 5 h) inhibition of striatal dopamine uptake.[2]

Table 2: GBR 12909 In Vivo Behavioral Effects in Rodents (for dosage reference)

Animal ModelDosage (mg/kg)Administration RouteBehavioral EffectsReference(s)
Rat1, 10, 20Intraperitoneal (i.p.)Dose-dependent increase in locomotor activity, rearing, sniffing, and at the highest dose, stereotypy.
Mouse5, 7.5Intraperitoneal (i.p.)Increased locomotor activation.[3]
Mouse10Intraperitoneal (i.p.)Increased locomotor activity.[4]

Experimental Protocols

Drug Preparation

Vehicle Selection: While not always explicitly stated in the literature, a common and recommended vehicle for the intraperitoneal injection of this compound dihydrochloride in rodents is sterile 0.9% saline or phosphate-buffered saline (PBS) . The use of a small percentage of a solubilizing agent like DMSO may be necessary for higher concentrations, but this should be validated for solubility and potential vehicle effects.

Preparation of this compound Dihydrochloride Solution (Example for a 10 mg/kg dose):

  • Determine the total volume needed: Based on the number of animals and their average weight, calculate the total volume of the drug solution required. A standard injection volume for mice is 10 ml/kg and for rats is 1-2 ml/kg.

  • Calculate the required amount of this compound:

    • For a 10 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, you would need 2.5 mg of this compound per rat.

    • Prepare a stock solution at a concentration that allows for accurate dosing. For example, a 10 mg/ml stock solution in saline.

  • Dissolution:

    • Weigh the required amount of this compound dihydrochloride powder.

    • Add the sterile saline or PBS to the powder.

    • Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage: Store the prepared solution at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.

Administration

Route of Administration: The most commonly reported and effective route of administration for this compound in rodent behavioral studies is intraperitoneal (i.p.) injection .[1][2] Intravenous (i.v.) administration has been used for in vivo binding studies.[5]

Procedure for Intraperitoneal Injection in Rats:

  • Animal Restraint: Gently restrain the rat, ensuring a firm but not overly restrictive grip to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a shallow angle (approximately 15-20 degrees) through the skin and abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site.

  • Injection: Slowly and steadily inject the this compound solution.

  • Withdrawal: Remove the needle and return the animal to its home cage.

  • Monitoring: Observe the animal for a short period after injection for any signs of distress.

Experimental Workflow for a Behavioral Study

The following diagram illustrates a typical workflow for a behavioral experiment investigating the effects of this compound on locomotor activity.

GBR12783_Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Arena (2-3 days) Animal_Acclimation->Habituation Baseline Baseline Activity Recording (30-60 min) Habituation->Baseline Drug_Prep This compound Solution Preparation Injection This compound or Vehicle Injection (i.p.) Drug_Prep->Injection Baseline->Injection Post_Injection Post-Injection Period (e.g., 30 min) Injection->Post_Injection Test Behavioral Testing (e.g., Locomotor Activity, 60-120 min) Post_Injection->Test Data_Collection Data Collection & Processing Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Experimental workflow for a this compound behavioral study.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. The increased availability of dopamine results in greater activation of postsynaptic dopamine receptors (D1 and D2 families), leading to downstream cellular signaling cascades.

GBR12783_Signaling_Pathway cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Dopamine Neuron Postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptors (D1/D2) Dopamine_Synapse->D_Receptor Binds to Downstream Downstream Signaling (e.g., cAMP, PKA) D_Receptor->Downstream Activates GBR12783 This compound GBR12783->DAT Inhibits

Mechanism of action of this compound at the dopaminergic synapse.

Safety and Handling

Hazard Identification: this compound dihydrochloride should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General hazards may include irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with the powder outside of a fume hood, a dust mask or respirator is recommended.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder.

  • Avoid generating dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and institutional safety protocols. Researchers should always consult the relevant literature and their institution's animal care and use committee (IACUC) guidelines before conducting any in vivo experiments.

References

Preparing GBR 12783 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GBR 12783 is a potent and selective dopamine reuptake inhibitor, making it a valuable tool in neuroscience research and drug discovery.[1][2][3] It specifically targets the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of this neurotransmitter.[4] This targeted activity allows for the investigation of the dopaminergic system's role in various physiological and pathological processes, including addiction, neurodegenerative diseases, and psychiatric disorders. Proper preparation of this compound stock solutions is critical to ensure experimental accuracy, reproducibility, and the validity of research findings. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

This compound Chemical and Physical Properties

This compound is commonly supplied as a dihydrochloride salt, which influences its solubility and handling. The following table summarizes its key chemical and physical properties.

PropertyValueReference
Chemical Name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride[2]
Molecular Formula C₂₈H₃₂N₂O·2HCl[1][2]
Molecular Weight 485.49 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)[2]
IC₅₀ (for [³H]dopamine uptake in rat striatal synaptosomes) 1.8 nM[1][2]

Stock Solution Preparation: Solvents and Solubility

The choice of solvent is crucial for preparing a stable and effective this compound stock solution. The dihydrochloride form of this compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

SolventMaximum ConcentrationNotesReference
DMSO 41.67 mg/mL (85.83 mM)Ultrasonic agitation and warming to 60°C may be required for complete dissolution. Use newly opened, anhydrous DMSO to avoid hygroscopic effects on solubility.[1]
Water <4.86 mg/mLSolubility in aqueous solutions like water or PBS is limited.[5]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays, receptor binding studies, and other in vitro experiments.

Materials:

  • This compound dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound dihydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.85 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.85 mg of compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath or on a heating block at a temperature not exceeding 60°C for 5-10 minutes. Intermittent vortexing or sonication can aid in complete dissolution.

  • Aliquotting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect it from light.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol for Preparing this compound Working Solutions for In Vitro Experiments

Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the frozen this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired experimental buffer (e.g., PBS, artificial cerebrospinal fluid) or cell culture medium to achieve the final working concentration.

  • DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Protocol for Preparing this compound Formulation for In Vivo Studies

For in vivo administration, this compound is often administered via intraperitoneal (i.p.) injection. The formulation must be biocompatible and ensure adequate solubility and stability of the compound.

Materials:

  • This compound dihydrochloride powder

  • Sterile vehicle (e.g., saline, PBS, or a solution of DMSO and saline)

  • Sterile vials

  • Vortex mixer

Example Formulation (for a 10 mg/kg dose in mice):

  • Calculate the Required Amount: For a 25 g mouse, a 10 mg/kg dose requires 0.25 mg of this compound.

  • Prepare a Vehicle: A common vehicle for compounds with limited aqueous solubility is a co-solvent system. For example, a vehicle of 10% DMSO, 40% polyethylene glycol 400 (PEG400), and 50% saline can be prepared.

  • Dissolve this compound: First, dissolve the calculated amount of this compound in the DMSO component of the vehicle.

  • Add Co-solvents: Gradually add the PEG400 and then the saline to the DMSO solution while vortexing to ensure the compound remains in solution.

  • Final Volume and Administration: Adjust the final volume to allow for the desired injection volume (e.g., 100 µL). The final solution should be clear and free of precipitates. Administer the solution via the desired route (e.g., intraperitoneal injection).

Note: The optimal vehicle and formulation may vary depending on the specific experimental requirements and animal model. It is crucial to perform pilot studies to assess the tolerability and efficacy of the chosen formulation.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

GBR_12783_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation weigh Weigh this compound (e.g., 4.85 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex/Sonicate/ Warm to 60°C add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_frozen Store at -20°C (1 mo) or -80°C (6 mo) aliquot->store_frozen thaw Thaw Stock Solution store_frozen->thaw dilute Dilute in Assay Buffer/ Medium (DMSO <0.1%) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of Dopamine Transporter (DAT) Inhibition by this compound

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_synapse Dopamine (DA) DAT Dopamine Transporter (DAT) DA_synapse->DAT Binds to DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates GBR This compound GBR->DAT Blocks DA_reuptake DA Reuptake DAT->DA_reuptake Mediates DA_vesicle Dopamine in Vesicles DA_reuptake->DA_vesicle Leads to postsynaptic_signal Postsynaptic Signaling DA_receptor->postsynaptic_signal Initiates

Caption: this compound blocks the dopamine transporter (DAT).

Stability and Storage Summary

Proper storage is essential to maintain the integrity and activity of this compound stock solutions.

Solution TypeSolventStorage TemperatureStabilityReference
Powder --20°CUp to 3 years[1]
Stock Solution DMSO-20°CUp to 1 month[1]
Stock Solution DMSO-80°CUp to 6 months[1]

Key Recommendations:

  • Protect from Light: this compound is potentially light-sensitive. Store solutions in amber or foil-wrapped vials.

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.

  • Use Anhydrous Solvents: When using DMSO, ensure it is anhydrous to prevent hydrolysis of the compound and to maximize solubility.

  • Confirm Solubility: Always visually inspect solutions to ensure the compound is fully dissolved before use. If precipitation occurs upon dilution in aqueous buffers, optimization of the protocol, such as using a different buffer or adjusting the pH, may be necessary.

By following these detailed application notes and protocols, researchers can confidently prepare this compound solutions for their experiments, ensuring reliable and reproducible results in the study of the dopaminergic system.

References

Application Notes and Protocols: GBR 12783 for In Vitro Dopamine Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GBR 12783 is a potent and selective dopamine uptake inhibitor widely utilized in neuroscience research to study the function of the dopamine transporter (DAT). As an aryl 1,4-dialk(en)ylpiperazine derivative, it exhibits high affinity and competitive inhibition of the DAT, making it an invaluable tool for in vitro dopamine uptake assays.[1] These assays are crucial for screening potential therapeutic agents for conditions involving dopaminergic dysfunction, such as Parkinson's disease, ADHD, and substance abuse disorders. This document provides detailed protocols for utilizing this compound in such assays, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

This compound functions as a competitive inhibitor at the dopamine transporter.[1] Its mechanism involves a two-step process where it first forms an initial complex with the transporter, which then slowly isomerizes to a more stable, higher-affinity state.[2] This results in a potent and long-lasting inhibition of dopamine reuptake. This compound shows significant selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin.[1]

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake GBR This compound GBR->DAT Competitive Inhibition Vesicle Synaptic Vesicle DAT->Vesicle DA Sequestration cluster_prep Synaptosome Preparation cluster_assay Dopamine Uptake Assay cluster_analysis Data Analysis Homogenize Homogenize Striatal Tissue Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 Centrifuge (20,000 x g) Supernatant->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Preincubate Pre-incubate with this compound Resuspend->Preincubate Add_DA Add [³H]Dopamine Preincubate->Add_DA Incubate Incubate at 37°C Add_DA->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_Specific Calculate Specific Uptake Count->Calc_Specific Normalize Normalize to Control Calc_Specific->Normalize IC50 Determine IC50 Normalize->IC50

References

Application Notes and Protocols for Microdialysis with GBR 12783 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for conducting in vivo microdialysis experiments to assess the effect of the dopamine reuptake inhibitor GBR 12783 on extracellular dopamine levels and its metabolites in the rodent brain.

Introduction

This compound is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, making it a valuable tool for studying the role of the dopaminergic system in various physiological and pathological processes. Microdialysis is a widely used technique to measure the concentrations of endogenous substances in the extracellular fluid of living tissues.[3][4] This document outlines the protocols for in vivo microdialysis in combination with local or systemic administration of this compound to study its effects on dopamine neurotransmission.

Data Presentation

The administration of GBR compounds, such as the closely related GBR 12909, leads to a dose-dependent increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum. The following tables summarize the expected effects of GBR 12909 on extracellular dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), when administered directly into the striatum via reverse dialysis.

Table 1: Effect of Local GBR 12909 Administration on Extracellular Dopamine Levels in the Striatum

GBR 12909 Concentration (in perfusate)Peak Dopamine Increase (% of Baseline)
1 µMModerate Increase
10 µMSignificant Increase
100 µM~400%
1000 µMBiphasic (initial increase followed by a decrease)

Data compiled from studies on the effects of locally applied dopamine uptake inhibitors. The biphasic effect at the highest concentration may be due to complex pharmacological actions.

Table 2: Effect of Dopamine Uptake Inhibitors on Dopamine Metabolites

CompoundEffect on DOPACEffect on HVA
d-AmphetamineDose-dependent decreaseDose-dependent decrease
GBR 12909No significant changeNo significant change
CocaineNo significant changeNo significant change

This table illustrates that unlike releasing agents such as d-amphetamine, dopamine reuptake inhibitors like GBR 12909 typically do not cause a decrease in the extracellular levels of dopamine metabolites.

Experimental Protocols

Animal Preparation and Stereotaxic Surgery

This protocol describes the implantation of a guide cannula for a microdialysis probe into the rat striatum.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic: Ketamine/Xylazine cocktail or Isoflurane

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Surgical drill

  • Dental cement and stainless-steel screws

  • Antiseptic solution and sterile cotton swabs

Procedure:

  • Anesthetize the rat using the chosen anesthetic agent.

  • Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface with antiseptic solution.

  • Using a stereotaxic atlas for the rat brain, determine the coordinates for the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma).

  • Drill a burr hole through the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth (e.g., DV -3.0 mm from the dura).

  • Secure the guide cannula to the skull using dental cement and anchoring screws.

  • Insert the dummy cannula into the guide cannula to keep it patent.

  • Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.

Microdialysis Procedure

Materials:

  • Microdialysis probe (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4

  • This compound solution (for local or systemic administration)

  • Fraction collector or microcentrifuge tubes

  • Connecting tubing (FEP or PEEK)

Procedure:

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Slowly insert the microdialysis probe into the guide cannula.

  • Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.

  • Place the animal in a behavior testing cage and allow it to move freely.

  • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • This compound Administration:

    • Systemic Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).

    • Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing the desired concentration of this compound.

  • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Sample Analysis using HPLC-ECD

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • Reversed-phase C18 column

  • Mobile phase (example): 0.1 M sodium phosphate buffer, 0.5 mM EDTA, 1.2 mM sodium octyl sulfate, and 15% methanol, adjusted to pH 3.5.

  • Dopamine, DOPAC, and HVA standards

  • Perchloric acid (for sample stabilization)

Procedure:

  • Immediately after collection, add a small volume of perchloric acid to each dialysate sample to prevent degradation of catecholamines.

  • Store samples at -80°C until analysis.

  • Prepare a standard curve using known concentrations of dopamine, DOPAC, and HVA.

  • Set up the HPLC-ECD system with the appropriate column and mobile phase. The electrochemical detector potential should be set at approximately +0.7 V.

  • Inject a fixed volume of each standard and sample onto the HPLC column.

  • Identify and quantify the peaks for dopamine, DOPAC, and HVA in the samples by comparing their retention times and peak heights/areas to the standards.

  • Express the results as a percentage of the baseline concentrations.

Visualizations

Dopamine Synaptic Transmission and this compound Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_synapse->D2_Receptor Binding Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of action of this compound at the dopamine synapse.

Microdialysis Experimental Workflow

start Start surgery Stereotaxic Surgery: Guide Cannula Implantation start->surgery recovery Animal Recovery (24-48 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion stabilization System Stabilization (1-2 hours) probe_insertion->stabilization baseline Baseline Sample Collection stabilization->baseline gbr_admin This compound Administration (Systemic or Local) baseline->gbr_admin exp_collection Experimental Sample Collection gbr_admin->exp_collection analysis Sample Analysis (HPLC-ECD) exp_collection->analysis data_proc Data Processing and Interpretation analysis->data_proc end End data_proc->end

Caption: Workflow for a microdialysis experiment with this compound.

References

Application Notes and Protocols for [3H]GBR 12783 in Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]GBR 12783 is a potent and selective radioligand for the dopamine transporter (DAT), making it an invaluable tool in neuroscience research and drug discovery.[1] As an aryl 1,4-dialk(en)ylpiperazine derivative, it acts as a specific inhibitor of dopamine uptake.[2] This document provides detailed application notes and experimental protocols for the use of [3H]this compound in radioligand binding studies to characterize the dopamine transporter.

This compound exhibits high affinity for the dopamine transporter, with reported IC50 values for the inhibition of [3H]dopamine uptake in rat and mice striatal synaptosomes being 1.8 nM and 1.2 nM, respectively.[1][3] Its high specificity for the dopamine transporter over other monoamine transporters, such as those for serotonin and norepinephrine, makes it a preferred radioligand for selectively studying DAT.[2][4]

These application notes will cover the essential binding characteristics of [3H]this compound, detailed protocols for saturation and competition binding assays, and data analysis procedures.

Data Presentation

The following tables summarize the quantitative data for [3H]this compound binding to the dopamine transporter.

Table 1: Binding Characteristics of [3H]this compound

ParameterValueSpecies/TissueReference
Kd1.6 nMRat Striatal Membranes[5]
Bmax10.3 pmol/mg proteinRat Striatal Membranes[5]
KD0.23 nMRat Striatal Membranes (in 10 mM Na+)[6]
Bmax12.9 pmol/mg proteinRat Striatal Membranes (in 10 mM Na+)[6]
Bmax8-10 pmol/mg proteinRat Striatal Synaptosomes[4]

Table 2: Inhibitory Potency (Ki) of Various Compounds for [3H]this compound Binding

CompoundKi (nM)Species/TissueReference
This compound1.8 (IC50)Rat Striatal Synaptosomes[1]
Mazindol~20Rat Striatal Membranes[7]
Nomifensine~30Rat Striatal Membranes[7]
Methylphenidate~100Rat Striatal Membranes[7]
Cocaine~200Rat Striatal Membranes[7]
Amfonelic AcidPotent InhibitorRat Striatal Membranes[5]
BenztropinePotent InhibitorRat Striatal Membranes[5]

Experimental Protocols

Protocol 1: Preparation of Rat Striatal Membranes

This protocol describes the preparation of crude synaptosomal membranes from rat striatum, a brain region with high expression of the dopamine transporter.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize rats and rapidly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh sucrose buffer and centrifuge again at 20,000 x g for 20 minutes.

  • The final pellet, containing the crude synaptosomal membranes, is resuspended in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

  • [3H]this compound (specific activity ~18-60 Ci/mmol)

  • Unlabeled this compound or a suitable dopamine uptake inhibitor (e.g., mazindol) for determining non-specific binding.

  • Prepared rat striatal membranes

  • Assay buffer

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 20 nM).

  • Set up two sets of tubes for each concentration: one for total binding and one for non-specific binding.

  • For total binding tubes, add 50 µL of assay buffer.

  • For non-specific binding tubes, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

  • To all tubes, add 100 µL of the appropriate [3H]this compound dilution.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 50-100 µg of protein). The final assay volume is 250 µL.

  • Incubate the tubes at a specified temperature (e.g., 0°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.

  • Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding for each concentration by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Convert the specific binding (CPM) to fmol/mg protein using the specific activity of the radioligand and the protein concentration.

  • Plot the specific binding (Y-axis) against the concentration of [3H]this compound (X-axis).

  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 3: Competitive Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled compounds for the dopamine transporter by measuring their ability to compete with [3H]this compound for binding.

Materials:

  • [3H]this compound

  • Unlabeled competitor compounds

  • Prepared rat striatal membranes

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a fixed concentration of [3H]this compound in assay buffer, typically at or near its Kd value (e.g., 1-2 nM).

  • Prepare serial dilutions of the unlabeled competitor compounds over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Set up tubes for total binding (no competitor), non-specific binding (e.g., 10 µM unlabeled this compound), and for each concentration of the competitor compound.

  • To the appropriate tubes, add 50 µL of assay buffer (for total binding), 50 µL of the high concentration of unlabeled this compound (for non-specific binding), or 50 µL of the competitor compound dilutions.

  • Add 100 µL of the [3H]this compound solution to all tubes.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein). The final assay volume is 250 µL.

  • Incubate, terminate, and measure radioactivity as described in the saturation binding assay protocol.

Data Analysis:

  • Calculate the percentage of specific binding at each competitor concentration.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is its equilibrium dissociation constant determined from saturation binding experiments.

Visualizations

Dopamine Transporter Signaling Pathway

The dopamine transporter's activity is modulated by various intracellular signaling pathways. Key kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate the transporter, leading to changes in its trafficking and function.

DAT_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2R D2 Receptor Dopamine->D2R Activation AC Adenylyl Cyclase D2R->AC Inhibition PLC PLC D2R->PLC Activation cAMP cAMP AC->cAMP Catalysis PKA PKA cAMP->PKA Activation PKA->DAT DAT_Internalization DAT Internalization/ Reduced Uptake PKA->DAT_Internalization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKC DAG->PKC Activation PKC->DAT Phosphorylation PKC->DAT_Internalization CaMKII CaMKII CaMKII->DAT CaMKII->DAT_Internalization Ca->CaMKII Activation

Caption: Dopamine Transporter (DAT) regulatory signaling pathways.

Experimental Workflow: Saturation Binding Assay

The following diagram illustrates the key steps in performing a saturation binding assay with [3H]this compound.

Saturation_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Termination cluster_analysis Data Analysis prep_radioligand Prepare serial dilutions of [3H]this compound setup_total Total Binding: [3H]this compound + Membranes prep_radioligand->setup_total setup_nonspecific Non-specific Binding: [3H]this compound + Membranes + Unlabeled this compound prep_radioligand->setup_nonspecific prep_membranes Prepare rat striatal membranes prep_membranes->setup_total prep_membranes->setup_nonspecific prep_unlabeled Prepare high concentration of unlabeled this compound prep_unlabeled->setup_nonspecific incubation Incubate to reach equilibrium setup_total->incubation setup_nonspecific->incubation filtration Rapid vacuum filtration and washing incubation->filtration quantification Measure radioactivity (CPM) with liquid scintillation counter filtration->quantification calculation Calculate Specific Binding (Total - Non-specific) quantification->calculation plotting Plot Specific Binding vs. [3H]this compound concentration calculation->plotting fitting Non-linear regression to determine Kd and Bmax plotting->fitting

Caption: Workflow for a [3H]this compound saturation binding assay.

Logical Relationship: Calculating Ki from IC50

This diagram shows the relationship between experimentally determined IC50 and the calculated Ki value using the Cheng-Prusoff equation.

Ki_Calculation cluster_inputs Experimental Inputs cluster_equation Cheng-Prusoff Equation cluster_output Calculated Value IC50 IC50 Value (from competitive binding assay) equation Ki = IC50 / (1 + [L]/Kd) IC50->equation L [L] Concentration of [3H]this compound L->equation Kd Kd of [3H]this compound (from saturation binding assay) Kd->equation Ki Ki Value (Affinity of competitor) equation->Ki

Caption: Calculating Ki from IC50 using the Cheng-Prusoff equation.

References

GBR 12783 application in models of Parkinson's disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine uptake inhibitor. It binds to the dopamine transporter (DAT) with high affinity, effectively blocking the reuptake of dopamine from the synaptic cleft.[1] This property makes this compound a valuable research tool in the study of dopaminergic neurotransmission and its dysfunction in neurological disorders such as Parkinson's disease (PD). In preclinical models of PD, this compound is primarily utilized as a ligand for the in vivo and ex vivo quantification of DAT density, which serves as an indicator of the integrity of dopaminergic nerve terminals. While the therapeutic potential of dopamine reuptake inhibitors in PD has been considered, the application of this compound as a neuroprotective or restorative agent in these models is not well-documented in published literature.[2] These notes provide an overview of this compound's mechanism and detail its application in established rodent models of Parkinson's disease.

Mechanism of Action

This compound is an aryl 1,4-dialk(en)ylpiperazine derivative that competitively inhibits the dopamine transporter.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant reduction in striatal dopamine levels and a corresponding decrease in DAT density. By blocking the reuptake of dopamine, this compound increases the concentration and prolongs the residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Signaling Pathway of this compound Action

GBR12783_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine L_DOPA->Dopamine_vesicle DDC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1/D2) Dopamine_synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling

Caption: Mechanism of this compound at the dopaminergic synapse.

Quantitative Data Summary

While studies detailing the therapeutic efficacy of this compound in Parkinson's disease models are scarce, the following table summarizes its known biochemical properties.

ParameterSpeciesTissueValueReference
IC₅₀ for [³H]Dopamine Uptake RatStriatal Synaptosomes1.8 nM[1]
MouseStriatal Synaptosomes1.2 nM[3]
ID₅₀ for in vivo DA Uptake Inhibition RatStriatum8.1 mg/kg (i.p.)[1]

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats

This model is widely used to study motor deficits associated with Parkinson's disease. The unilateral lesion allows for the use of the contralateral side as an internal control.

Materials:

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid (0.02% in sterile saline)

  • Desipramine hydrochloride

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Procedure:

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week prior to surgery.

  • Pre-treatment: 30 minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Expose the skull and drill a small burr hole over the desired injection site.

  • 6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL.

  • Intracerebral Injection: Slowly infuse 2 µL of the 6-OHDA solution into the medial forebrain bundle (MFB) at a rate of 0.5 µL/min. Typical coordinates from bregma are: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow 2-3 weeks for the lesion to develop fully before behavioral testing.

MPTP Model of Parkinson's Disease in Mice

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is another common neurotoxin-based model of Parkinson's disease.

Materials:

  • MPTP hydrochloride

  • Sterile saline

  • Appropriate safety equipment for handling MPTP

Procedure:

  • Animal Preparation: Use adult male C57BL/6 mice, as they are highly susceptible to MPTP neurotoxicity.

  • MPTP Administration: A common acute protocol involves four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. Chronic models may involve lower doses over several weeks.

  • Post-injection Monitoring: House the animals in a well-ventilated area and monitor for any adverse effects. The neurotoxic effects of MPTP typically develop over 7-14 days.

Protocol for Assessing DAT Occupancy with [³H]this compound

This protocol can be used to determine the extent of dopaminergic denervation in the 6-OHDA or MPTP models.

Materials:

  • [³H]this compound

  • Vehicle (e.g., saline)

  • Scintillation counter and vials

  • Dissection tools

Procedure:

  • Animal Groups: Use lesioned animals (6-OHDA or MPTP) and a sham-operated control group.

  • Injection: Administer a tracer dose of [³H]this compound intravenously (i.v.).

  • Tissue Collection: One hour after injection, euthanize the animals and rapidly dissect the striatum and cerebellum (as a reference region with negligible DAT density).

  • Radioactivity Measurement: Weigh the tissue samples and determine the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding as the difference between radioactivity in the striatum and the cerebellum. A decrease in specific binding in the lesioned hemisphere compared to the control hemisphere or sham animals indicates a loss of DAT sites.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for creating a Parkinson's disease model and assessing the effects of a potential therapeutic agent.

Experimental_Workflow start Animal Acclimation lesion 6-OHDA or MPTP Lesioning start->lesion recovery Post-Lesion Recovery (2-3 weeks) lesion->recovery treatment Treatment with this compound or Vehicle (Chronic) recovery->treatment behavior Behavioral Testing (e.g., Rotarod, Cylinder Test) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis (HPLC, IHC for TH) euthanasia->analysis end Data Analysis & Interpretation analysis->end

Caption: A generalized experimental workflow for preclinical PD studies.

Concluding Remarks

This compound is a well-characterized and highly selective dopamine transporter inhibitor. Its primary application in the context of Parkinson's disease research is as a tool to quantify the loss of dopaminergic terminals in neurotoxin-based animal models. While theoretically, its mechanism of action suggests potential for symptomatic relief, further studies are required to establish its neuroprotective or restorative efficacy in preclinical models of Parkinson's disease. The protocols and data presented here provide a foundation for researchers to utilize this compound in their investigations into the pathophysiology and treatment of this neurodegenerative disorder.

References

Troubleshooting & Optimization

GBR 12783 Solutions: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective handling, storage, and use of GBR 12783 solutions in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound dihydrochloride be stored?

A: Solid this compound dihydrochloride should be stored desiccated at -20°C. Under these conditions, the compound is expected to be stable for an extended period.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound dihydrochloride.[1] It is soluble in DMSO at a concentration of up to 50 mM (24.27 mg/mL). For optimal solubility, techniques such as ultrasonic treatment, warming, and heating to 60°C may be employed. It is crucial to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Q3: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?

A: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under sealed conditions, away from moisture.[1] The stability of the stock solution depends on the storage temperature:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

Q4: Is this compound stable in aqueous buffers like PBS or Tris?

A: There is limited specific data available on the long-term stability of this compound in aqueous buffers. As a general precaution, it is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution on the day of the experiment. The stability of compounds in buffers can be influenced by pH and the presence of other components. For instance, the pH of Tris buffer can be temperature-dependent, which may affect the stability of dissolved compounds.[2] It is advisable to minimize the time that this compound is in an aqueous solution before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in DMSO stock solution upon storage. The storage temperature was not low enough, leading to decreased solubility or degradation. The solution was subjected to multiple freeze-thaw cycles.Ensure storage at -80°C for long-term stability. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[1] If precipitation occurs, gentle warming and sonication may help to redissolve the compound.
Difficulty dissolving this compound dihydrochloride in DMSO. The DMSO may have absorbed moisture, reducing its solvating power. Insufficient energy was applied to facilitate dissolution.Use a fresh, unopened vial of anhydrous DMSO.[1] Employ sonication and gentle warming (up to 60°C) to aid dissolution.[1]
Inconsistent results in dopamine uptake assays. Degradation of this compound in the aqueous assay buffer. Non-specific binding of the compound to plasticware. Oxidation of dopamine in the assay buffer.Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Consider including a low concentration of a carrier protein like Bovine Serum Albumin (BSA) in the buffer to reduce non-specific binding.[3] Add an antioxidant, such as ascorbic acid, to the assay buffer to prevent the degradation of dopamine.[3]
Variability in potency (IC50) values between experiments. Instability of the compound in the assay medium. Pre-incubation time with the dopamine transporter was not optimized.Minimize the pre-incubation time of this compound in aqueous solutions. Studies have shown that the inhibitory effect of this compound on the dopamine transporter increases with pre-incubation time, suggesting a time-dependent binding mechanism.[4] Standardize the pre-incubation time across all experiments to ensure consistency.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound Dihydrochloride

ParameterValueReference
Recommended Solid Storage Desiccate at -20°C
Solubility in DMSO up to 50 mM (24.27 mg/mL)
Stock Solution Storage (in DMSO) -80°C for up to 6 months -20°C for up to 1 month[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath and/or warm the solution to 60°C to ensure complete dissolution.[1]

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

General Protocol for a Dopamine Uptake Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on dopamine uptake in a cell-based assay.

  • Cell Preparation: Plate cells expressing the dopamine transporter (DAT) in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: Remove the culture medium from the cells and wash them with the assay buffer. Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.[3]

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]-dopamine) to each well to initiate the uptake reaction.[3]

  • Incubation: Incubate the plate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring this time is within the linear range of dopamine uptake.[3]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[3]

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the specific dopamine uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the concentration of this compound to determine the IC50 value.[3]

Visualizations

GBR_12783_Solution_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh this compound dihydrochloride add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex, sonicate, and/or warm to 60°C add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store

Caption: Workflow for the preparation and storage of this compound stock solutions.

Dopamine_Uptake_Assay_Workflow plate_cells Plate DAT-expressing cells prepare_dilutions Prepare this compound dilutions in assay buffer plate_cells->prepare_dilutions pre_incubate Pre-incubate cells with This compound prepare_dilutions->pre_incubate add_radiolabeled_da Add [3H]-dopamine to initiate uptake pre_incubate->add_radiolabeled_da incubate Incubate at 37°C add_radiolabeled_da->incubate terminate_uptake Terminate uptake with ice-cold buffer incubate->terminate_uptake lyse_and_measure Lyse cells and measure radioactivity terminate_uptake->lyse_and_measure analyze_data Analyze data and determine IC50 lyse_and_measure->analyze_data

Caption: General experimental workflow for a dopamine uptake inhibition assay using this compound.

GBR12783_DAT_Interaction DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition Dopamine Dopamine Dopamine->DAT Uptake Synapse Synaptic Cleft Neuron Presynaptic Neuron

Caption: this compound inhibits the reuptake of dopamine by the dopamine transporter (DAT).

References

Unexpected behavioral side effects of GBR 12783 in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of GBR 12783 and related dopamine transporter (DAT) inhibitors in mice. The content is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Paradoxical Locomotor Inhibition

Q: We administered this compound expecting hyperlocomotion, but instead observed a decrease or no change in locomotor activity. Is this a known phenomenon?

A: Yes, this is a documented paradoxical effect. While systemic administration of GBR compounds typically increases locomotor activity, the outcome can be highly dependent on the site of action within the brain. Direct microinjection of the related DAT inhibitor GBR 12909 into the medial prefrontal cortex (mPFC) has been shown to produce a U-shaped dose-response curve, resulting in significant locomotor inhibition at certain doses[1]. It is postulated that increased dopamine activity specifically in the mPFC has an inhibitory effect on dopamine release in the nucleus accumbens, a key region for locomotor drive[1].

Troubleshooting Steps:

  • Verify Administration Route: Confirm whether your administration was systemic (e.g., intraperitoneal, subcutaneous) or a direct intracerebral microinjection. Unexpected results are more likely with targeted injections into regions like the mPFC.

  • Review Dosage: If performing microinjections, you may be observing the inhibitory phase of a U-shaped dose-response curve. Consider testing a range of lower and higher doses to fully characterize the response in your target region.

  • Assess Off-Target Injection: If performing mPFC microinjections, verify the injection site coordinates post-experiment using histology to rule out accidental infusion into adjacent cortical areas.

Issue 2: Discrepancies in Cognitive Performance

Q: Our lab has observed conflicting results on cognitive tasks after this compound administration. Some experiments suggest enhancement while others show deficits. Why is this happening?

A: This is a complex but reported outcome. The effect of this compound on cognition appears to be highly dependent on the specific cognitive domain being tested, the duration of drug administration, and the brain region being affected.

  • Cognitive Enhancement: In tasks of inhibitory avoidance, acute administration of this compound (10 mg/kg) has been shown to improve retention performance, suggesting a pro-mneumonic or learning-enhancing effect[2]. This effect may be mediated by an increase in hippocampal acetylcholine release[2].

  • Cognitive Deficits: Conversely, chronic local infusion of a GBR compound directly into the hippocampus can abolish long-term recognition memory in tasks like the Novel Object Recognition Test (NORT). This suggests that sustained, localized hyperdopaminergia may be detrimental to certain types of memory.

Troubleshooting Steps:

  • Evaluate the Cognitive Domain: Are you testing learning acquisition, memory consolidation, or recall? Is the task based on fear conditioning (e.g., passive avoidance) or novelty discrimination (e.g., NORT)? The underlying neural circuits differ, and this compound's effects may be task-specific.

  • Compare Administration Paradigms: An acute, systemic dose that enhances performance in one task may not predict the outcome of chronic, targeted administration in another. Clearly define your administration protocol (acute vs. chronic, systemic vs. local).

  • Consider Neurochemical Interactions: The pro-cognitive effects of this compound in some tasks have been linked to the cholinergic system[2]. Consider if other compounds used in your experiments could interfere with cholinergic signaling.

Issue 3: Emergence of Anxiety-Like Behaviors

Q: We are observing behaviors that suggest an anxiogenic (anxiety-producing) response to this compound, which was unexpected. Is there a precedent for this?

A: Yes, while dopamine is often associated with reward and motivation, modulating the dopamine system can have complex effects on anxiety. Studies using GBR 12909 to induce a mania-like state in mice have reported resulting high anxiety-like behaviors[3]. Furthermore, research on mice lacking the dopamine transporter (DAT-KO mice), which mimics the pharmacological effect of this compound, shows a complex phenotype that can include neophobia (a fear of novel stimuli)[4]. This suggests that profound disruption of dopamine homeostasis can indeed lead to anxiogenic-like outcomes.

Troubleshooting Steps:

  • Use a Battery of Anxiety Tests: Do not rely on a single assay. Use complementary tests such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box test to get a more complete picture of the anxiety-like phenotype.

  • Control for Hyperactivity: A common confound in anxiety tests is hyperactivity. A mouse may show increased entries into the open arms of the EPM simply because its overall locomotion is increased, not because it is less anxious. Always analyze total distance traveled or total arm entries as a control for locomotor effects.

  • Check Environmental Conditions: Ensure that lighting, noise levels, and handling procedures are consistent, as these variables can significantly impact anxiety-like behaviors and interact with drug effects.

Issue 4: Strain-Specific Variability in Locomotor Response

Q: We are not seeing the same magnitude of locomotor activation with this compound as reported in the literature. Could our mouse strain be a factor?

A: Absolutely. The genetic background of mice plays a critical role in their behavioral response to dopaminergic drugs. For example, when treated with GBR 12909, DBA/2 mice show significantly greater locomotor activation than C57BL/6 mice[5]. This occurs even though brain concentrations of the drug and the density of dopamine transporters are similar between the strains[5].

Troubleshooting Steps:

  • Confirm and Report Mouse Strain: Always explicitly state the full substrain of the mice being used (e.g., C57BL/6J vs. C57BL/6N).

  • Consult Strain-Specific Literature: Before starting a study, search for literature specifically involving your chosen strain and dopaminergic agents to establish a likely dose-response range.

  • Conduct a Dose-Response Study: If you are using a strain with little published data on this compound, it is essential to conduct a preliminary dose-response study to determine the optimal dose for producing the desired effect in your specific genetic background.

Quantitative Data Summary

Table 1: Strain-Dependent Locomotor Effects of GBR 12909 Data extracted from studies comparing locomotor responses in different mouse strains.

Mouse StrainDrug/Dose (mg/kg, i.p.)ObservationReference
DBA/2GBR 12909 (5 and 7.5)Greater locomotor activation[5]
C57BL/6GBR 12909 (5 and 7.5)Less locomotor activation compared to DBA/2[5]
C57BL/6JGBR 12935 (10)Greater elevation in locomotion[6]
DBA/2JGBR 12935 (10)Less elevation compared to C57BL/6J[6]

Table 2: Context-Dependent Effects of GBR Compounds Data summarizing divergent behavioral outcomes based on experimental context.

Effect TypeCompoundDose / AdministrationBehavioral TestKey FindingReference
Cognitive Enhancement This compound10 mg/kg, i.p.Passive AvoidanceImproved retention performance[2]
Cognitive Deficit GBR 12935Chronic intra-hippocampal infusionNovel Object RecognitionAbolished long-term recognition memory
Locomotor Inhibition GBR 12909Microinjection into mPFCOpen FieldU-shaped dose-response with max inhibition of 47%[1]

Experimental Protocols

Protocol 1: Medial Prefrontal Cortex (mPFC) Microinjection for Locomotor Assessment
  • Surgical Preparation: Anesthetize adult male mice (e.g., LS/IBG strain)[1]. Place the mouse in a stereotaxic frame. Implant bilateral guide cannulae aimed at the mPFC. Allow for a post-surgical recovery period of at least 5-7 days.

  • Drug Preparation: Dissolve GBR 12909 (or this compound) in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline). Prepare a range of concentrations to achieve the desired doses.

  • Microinjection Procedure: On the day of the experiment, gently restrain the mouse. Insert an injection cannula (extending just beyond the guide cannula) into the mPFC. Infuse a small volume (e.g., 0.5 µL per side) of the drug solution or vehicle over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion.

  • Behavioral Testing: Immediately after the infusion, place the mouse into an open-field arena (e.g., 40x40 cm). Record locomotor activity using an automated video-tracking system for a set duration (e.g., 60 minutes). Key metrics are total distance traveled, time spent in the center vs. periphery, and rearing frequency.

  • Histological Verification: After the experiment, euthanize the mouse and perfuse transcardially. Extract the brain, section it, and stain the sections to verify the precise location of the injection cannula tip within the mPFC.

Protocol 2: Passive Avoidance Task for Learning Assessment
  • Apparatus: Use a two-chamber passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark compartment equipped with an electric grid floor.

  • Acquisition/Training Trial: Place the mouse in the lit compartment. When the mouse crosses over into the dark compartment (which they are naturally inclined to do), close the connecting door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 1-2 seconds).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a set time before the acquisition trial (e.g., 30 minutes prior)[2].

  • Retention Trial: 24 hours after the acquisition trial, place the mouse back into the lit compartment and measure the latency to cross into the dark compartment. A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the crossover latencies between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Mann-Whitney U test).

Visualizations

GBR12783_Mechanism cluster_pre Presynaptic Dopamine Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_Vesicle->DA Release D2R D2 Receptor Synaptic_Cleft Synaptic Cleft GBR12783 This compound GBR12783->DAT Blocks DA->DAT Reuptake DA->D2R Binds Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Strain Select Mouse Strain (e.g., C57BL/6, DBA/2) Dose Prepare this compound Doses & Vehicle Control Strain->Dose Admin Drug Administration (e.g., i.p., microinjection) Dose->Admin Habituation Habituation Period (as required by assay) Admin->Habituation Assay Behavioral Assay (e.g., OFT, EPM, NORT) Habituation->Assay Data Data Collection (Automated or Manual Scoring) Assay->Data Stats Statistical Analysis (e.g., ANOVA, t-test) Data->Stats Interpretation Interpretation of Results (Expected vs. Unexpected) Stats->Interpretation Logic_Diagram Dose This compound Dose (High vs. Low) Interaction Interaction of Factors Dose->Interaction Strain Mouse Strain (e.g., C57BL/6 vs. DBA/2) Strain->Interaction AdminRoute Administration Route (Systemic vs. mPFC) AdminRoute->Interaction Test Behavioral Paradigm (Locomotion vs. Cognition) Test->Interaction Expected EXPECTED Outcome (e.g., Hyperlocomotion) Interaction->Expected Certain Combinations Unexpected UNEXPECTED Outcome (e.g., Locomotor Inhibition, Anxiety, Cognitive Deficit) Interaction->Unexpected Other Combinations

References

Technical Support Center: Optimizing GBR 12783 Concentration for Dopamine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GBR 12783, a potent and selective dopamine uptake inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a dopamine uptake inhibition assay?

A1: Based on reported IC50 values, a starting concentration in the low nanomolar range is recommended. This compound is a highly potent inhibitor of the dopamine transporter (DAT).[1][2][3] For initial experiments, a concentration range of 0.1 nM to 100 nM is advisable to generate a dose-response curve and determine the IC50 in your specific experimental system.

Q2: What is the reported IC50 of this compound for dopamine uptake inhibition?

A2: The IC50 for this compound has been consistently reported in the low nanomolar range. Specifically, studies using rat and mice striatal synaptosomes have shown IC50 values of approximately 1.8 nM and 1.2 nM, respectively.[1][2] It is important to note that the IC50 can vary depending on the experimental conditions, such as tissue preparation, incubation time, and temperature.[4]

Q3: How does pre-incubation with this compound affect its inhibitory potency?

A3: Pre-incubation significantly increases the inhibitory effect of this compound. One study demonstrated that the IC50 for [3H]dopamine uptake inhibition in rat striatal synaptosomes decreased from 25 ± 3.5 nM without pre-incubation to 1.85 ± 0.1 nM with pre-incubation.[4] This suggests a time-dependent interaction with the dopamine transporter.

Q4: Is this compound selective for the dopamine transporter?

A4: Yes, this compound is highly selective for the dopamine transporter (DAT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] Depending on the species and experimental conditions, it has been shown to be 18-90 times more effective against DAT than NET and 85-300 times more effective than against SERT.[3]

Q5: What are the recommended solvent and storage conditions for this compound?

A5: this compound dihydrochloride is soluble in water. For long-term storage, it is recommended to store the solid compound at -20°C. Once in solution, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in dopamine uptake inhibition between replicates. - Inconsistent cell or synaptosome plating density.- Pipetting errors.- Temperature fluctuations during incubation.- Ensure a homogenous cell or synaptosome suspension before plating.- Use calibrated pipettes and proper pipetting techniques.- Maintain a constant and accurate temperature throughout the assay.
Lower than expected potency (high IC50 value). - Degradation of this compound stock solution.- Insufficient pre-incubation time.- Presence of competing substances in the assay buffer.- Prepare fresh stock solutions of this compound.- Increase the pre-incubation time with this compound to at least 20 minutes.[5]- Use a clean, well-defined assay buffer.
No significant inhibition of dopamine uptake observed. - Incorrect concentration of this compound used.- Inactive this compound.- Problems with the dopamine uptake assay itself (e.g., low transporter expression, non-specific uptake).- Verify the calculations for your serial dilutions.- Test a new vial of this compound.- Run positive controls (e.g., nomifensine) to validate the assay.[5]- Optimize the assay conditions for your cell line or synaptosome preparation.
High background or non-specific dopamine uptake. - Inadequate washing steps.- Issues with the filter plates or membranes.- Cell lysis leading to non-transporter mediated uptake.- Ensure thorough and consistent washing of cells or synaptosomes.- Pre-soak filter plates according to the manufacturer's instructions.- Handle cells gently to maintain membrane integrity.

Data Presentation

Table 1: In Vitro Potency of this compound on Dopamine Uptake

Preparation Species IC50 (nM) Reference
Striatal SynaptosomesRat1.8[1][3]
Striatal SynaptosomesMouse1.2[1][2]
Striatal Synaptosomes (with pre-incubation)Rat1.85 ± 0.1[4]
Striatal Synaptosomes (no pre-incubation)Rat25 ± 3.5[4]

Table 2: In Vivo and Ex Vivo Data for this compound

Experiment Type Dosage Administration Route Effect Species Reference
Ex Vivo DA Uptake Inhibition (ID50)8.1 mg/kgi.p.Inhibition of striatal dopamine uptakeRat[3]
In Vivo Behavioral Study10 mg/kgi.p.Improved retention in passive avoidance testRat[6]

Experimental Protocols

Protocol 1: [3H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol is adapted from methodologies described in the cited literature.[3][4]

1. Preparation of Synaptosomes: a. Homogenize rat striatal tissue in ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (P2 fraction) in a suitable assay buffer (e.g., Krebs-Ringer buffer).

2. Dopamine Uptake Assay: a. Aliquot the synaptosomal suspension into assay tubes. b. Pre-incubate the synaptosomes with various concentrations of this compound or vehicle for 20 minutes at 37°C. c. Initiate the uptake by adding a final concentration of [3H]dopamine (e.g., 50 nM). d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B). f. Wash the filters rapidly with ice-cold assay buffer to remove extracellular [3H]dopamine. g. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Determine non-specific uptake in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM nomifensine). b. Subtract non-specific uptake from all measurements to obtain specific uptake. c. Plot the percentage inhibition of specific [3H]dopamine uptake against the log concentration of this compound. d. Calculate the IC50 value using a non-linear regression analysis.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA_cytosol Dopamine DOPA->DA_cytosol DDC DA_vesicle Dopamine (in vesicles) DA_synapse Dopamine DA_vesicle->DA_synapse Exocytosis DA_cytosol->DA_vesicle VMAT2 DAT Dopamine Transporter (DAT) GBR12783 This compound GBR12783->DAT Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Dopamine_Uptake_Assay_Workflow prep Prepare Synaptosomes or DAT-expressing cells plate Plate cells/synaptosomes in 96-well plate prep->plate preincubate Pre-incubate with this compound (various concentrations) plate->preincubate add_da Add [3H]Dopamine to initiate uptake preincubate->add_da incubate Incubate at 37°C add_da->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash Wash to remove extracellular [3H]Dopamine terminate->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data and determine IC50 count->analyze

Caption: Experimental workflow for a [3H]Dopamine uptake inhibition assay.

Troubleshooting_Logic start High IC50 or Low Potency Observed check_compound Is this compound stock fresh and properly stored? start->check_compound check_preincubation Was there a pre-incubation step (at least 20 min)? check_compound->check_preincubation Yes solution1 Prepare fresh this compound stock check_compound->solution1 No check_assay_validation Did the positive control (e.g., nomifensine) work? check_preincubation->check_assay_validation Yes solution2 Incorporate or increase pre-incubation time check_preincubation->solution2 No solution3 Troubleshoot the core dopamine uptake assay (cells, buffer, etc.) check_assay_validation->solution3 No end Re-run experiment check_assay_validation->end Yes solution1->end solution2->end solution3->end

Caption: A logical troubleshooting guide for unexpectedly high IC50 values in a this compound experiment.

References

GBR 12783 Time-Dependent Inhibition (TDI) In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GBR 12783 time-dependent inhibition (TDI) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is time-dependent inhibition a consideration?

A1: this compound is a potent and selective dopamine uptake inhibitor.[1][2] Its mechanism involves an initial binding to the dopamine transporter, followed by a slow isomerization to a more stable, less reversible complex, which is characteristic of time-dependent inhibition.[3] In the context of drug development, it is also crucial to assess its potential for time-dependent inhibition of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), as this can lead to significant drug-drug interactions (DDIs).

Q2: What is the first step to assess the time-dependent inhibitory potential of this compound on CYP enzymes?

A2: The initial step is to perform an IC50 shift assay.[4][5] This assay compares the concentration of this compound required to inhibit a specific CYP enzyme by 50% (IC50) with and without a pre-incubation period in the presence of the cofactor NADPH. A significant increase in potency (a lower IC50 value) after pre-incubation with NADPH suggests time-dependent inhibition.[4][5]

Q3: What does it mean if I observe a significant IC50 shift for this compound?

A3: A significant IC50 shift (generally a ratio of ≥ 1.5 between the IC50 without NADPH and the IC50 with NADPH) indicates that this compound is a potential time-dependent inhibitor of the tested CYP isozyme.[4] This suggests that this compound may be converted into a metabolite that is a more potent inhibitor, or that it forms a more stable complex with the enzyme over time. This finding necessitates further characterization of the inhibition kinetics by determining the k_inact and K_I values.[6]

Q4: How do I interpret the results of a k_inact/K_I determination assay?

A4: The k_inact represents the maximum rate of enzyme inactivation at saturating concentrations of the inhibitor, and the K_I is the concentration of the inhibitor that gives half of the maximal rate of inactivation.[6][7] The ratio of k_inact/K_I is a measure of the efficiency of the inactivation. These parameters are crucial for predicting the in vivo significance of the time-dependent inhibition and the potential for drug-drug interactions.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells - Poor aqueous solubility of this compound leading to precipitation.[8][9][10] - Inaccurate pipetting.- Check the kinetic solubility of this compound in the final assay buffer.[11] - If solubility is an issue, consider using a lower concentration range or adding a low percentage of a co-solvent (ensure solvent tolerance of the enzyme is not exceeded). - Verify pipette calibration and technique.
No IC50 shift observed, but TDI is expected - Pre-incubation time is too short. - The specific CYP isozyme being tested does not metabolize this compound. - Loss of enzyme activity during pre-incubation.- Increase the pre-incubation time (e.g., up to 40 minutes).[12] - Confirm which CYP isozymes are responsible for this compound metabolism and focus the TDI assays on those enzymes. - Include a positive control for TDI for the specific CYP isozyme to ensure the assay is performing correctly.
Significant inhibition observed in the absence of NADPH - The inhibition is reversible and not metabolism-dependent. - this compound itself is a direct inhibitor. - Non-enzymatic degradation of this compound to an inhibitory species.- Compare the IC50 from the 0-minute pre-incubation with the 30-minute pre-incubation without NADPH. If they are similar, the inhibition is likely direct and reversible.[4] - Analyze the stability of this compound in the assay buffer over the pre-incubation period.
Calculated IC50 value is higher than the highest concentration tested - this compound has low potency against the tested CYP isozyme. - Poor solubility is limiting the effective concentration.[10] - Non-specific binding of this compound to the assay plates or microsomal protein.[13][14][15]- If the inhibition is weak, report the IC50 as greater than the highest tested concentration. - Address solubility issues as mentioned above. - To mitigate non-specific binding, consider using low-binding plates. Keep the microsomal protein concentration low (e.g., ≤ 0.1 mg/mL).[13]

Experimental Protocols

IC50 Shift Assay for this compound

This protocol is a template and should be optimized for the specific CYP isozyme being investigated.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve final assay concentrations (a typical range might be 0.1 to 25 µM).[4]

    • Prepare human liver microsomes (HLMs) in phosphate buffer.

    • Prepare a solution of the specific CYP probe substrate.

    • Prepare an NADPH regenerating system.

  • Experimental Conditions:

    • Condition 1 (0-minute pre-incubation): Combine HLMs, buffer, and the this compound dilution series. Immediately add the probe substrate and NADPH to initiate the reaction.

    • Condition 2 (30-minute pre-incubation without NADPH): Combine HLMs, buffer, and the this compound dilution series. Pre-incubate for 30 minutes at 37°C. Add the probe substrate and NADPH to start the reaction.

    • Condition 3 (30-minute pre-incubation with NADPH): Combine HLMs, buffer, NADPH, and the this compound dilution series. Pre-incubate for 30 minutes at 37°C. Add the probe substrate to start the reaction.

  • Reaction and Analysis:

    • Incubate the reactions for a predetermined time, ensuring linear formation of the metabolite.

    • Terminate the reactions by adding a stop solution (e.g., cold acetonitrile).

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.[5]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

    • Determine the IC50 values for each of the three conditions by fitting the data to a four-parameter logistic equation.

    • Calculate the IC50 shift ratio: IC50 (30-min pre-incubation without NADPH) / IC50 (30-min pre-incubation with NADPH).[5]

k_inact/K_I Determination for this compound

This assay should be performed if a significant IC50 shift is observed.

  • Experimental Setup:

    • Use a range of this compound concentrations (typically 5 concentrations) and several pre-incubation time points (typically 7 time points, including 0 minutes).[7]

    • Pre-incubate HLMs, buffer, NADPH, and each concentration of this compound for the designated time points at 37°C.

    • At the end of each pre-incubation time, add the specific CYP probe substrate to measure the remaining enzyme activity.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The negative slope of this line represents the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit this data to the Michaelis-Menten equation to determine the k_inact (the Vmax of the plot) and K_I (the concentration at which half of k_inact is achieved).[6]

Data Presentation

Table 1: Example Data Layout for this compound IC50 Shift Assay

CYP IsozymePre-incubation Time (min)NADPH PresentIC50 (µM)IC50 Shift Ratio
CYP3A40YesValueN/A
CYP3A430NoValueCalculated Value
CYP3A430YesValue
CYP2D60YesValueN/A
CYP2D630NoValueCalculated Value
CYP2D630YesValue

Table 2: Example Data Layout for this compound k_inact and K_I Determination

CYP Isozymek_inact (min⁻¹)K_I (µM)k_inact/K_I (µL/min/pmol)
CYP3A4ValueValueCalculated Value
CYP2D6ValueValueCalculated Value

Visualizations

TDI_Workflow Start Start: Assess TDI Potential of this compound IC50_Shift Perform IC50 Shift Assay Start->IC50_Shift Decision_Shift Is IC50 Shift Ratio ≥ 1.5? IC50_Shift->Decision_Shift No_TDI Conclusion: No Significant TDI (Direct Inhibition Possible) Decision_Shift->No_TDI No Determine_kinact Perform kinact/KI Assay Decision_Shift->Determine_kinact Yes End End of In Vitro Assessment No_TDI->End Analyze_kinact Determine kinact and KI values Determine_kinact->Analyze_kinact Risk_Assessment Predict In Vivo DDI Risk Analyze_kinact->Risk_Assessment Risk_Assessment->End

Caption: A decision tree for the in vitro assessment of time-dependent inhibition.

IC50_Shift_Assay cluster_0 Condition 1: 0 min Pre-incubation cluster_1 Condition 2: 30 min Pre-incubation (-NADPH) cluster_2 Condition 3: 30 min Pre-incubation (+NADPH) c1_step1 HLMs + this compound c1_step2 Add Substrate + NADPH (t=0 min) c1_step1->c1_step2 c1_step3 Incubate & Terminate c1_step2->c1_step3 Analysis LC-MS/MS Analysis & IC50 Calculation c1_step3->Analysis c2_step1 HLMs + this compound c2_step2 Pre-incubate 30 min c2_step1->c2_step2 c2_step3 Add Substrate + NADPH c2_step2->c2_step3 c2_step4 Incubate & Terminate c2_step3->c2_step4 c2_step4->Analysis c3_step1 HLMs + this compound + NADPH c3_step2 Pre-incubate 30 min c3_step1->c3_step2 c3_step3 Add Substrate c3_step2->c3_step3 c3_step4 Incubate & Terminate c3_step3->c3_step4 c3_step4->Analysis

Caption: Workflow for the three experimental conditions in an IC50 shift assay.

References

GBR 12783 causing seizures or toxicity at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GBR 12783, with a specific focus on potential high-dose effects, including seizures and toxicity.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause seizures at high doses?

There is no direct scientific literature in the provided search results indicating that this compound causes seizures at high doses. One case of a 60-second convulsion has been reported with an overdose of Gepirone, a different pharmaceutical compound, which can sometimes be confused with this compound.[1] It is crucial to distinguish between these two separate molecules. While this compound is a potent and selective dopamine reuptake inhibitor, its specific convulsant potential at high doses is not well-documented in the available resources.

Q2: What is the known toxicity profile of this compound at high doses?

The provided information does not detail a comprehensive toxicity profile for this compound at high doses. Most available studies focus on its efficacy and mechanism of action at therapeutic or experimental concentrations. In-vivo studies in rats have utilized doses up to 10 mg/kg (i.p.) to investigate its effects on dopamine uptake and memory, without reporting acute toxicity.[2][3] However, the absence of evidence is not evidence of absence, and caution should be exercised when using high doses.

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and selective dopamine uptake inhibitor.[2][3][4][5] It competitively blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4] This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic signaling.

Q4: Are there any known cardiotoxic effects of this compound?

The provided search results do not contain specific information regarding the cardiotoxicity of this compound. In contrast, the unrelated compound Gepirone is known to be associated with QTc interval prolongation.[6][7] As a general precaution for any novel compound, unexpected cardiovascular effects should be monitored in experimental models.

Troubleshooting Guide for In-Vivo Experiments

This guide is intended to assist researchers who encounter unexpected adverse effects during their experiments with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected neurological signs (e.g., hyperactivity, stereotypy, tremors) Excessive dopaminergic stimulation due to high dosage.- Immediately reduce the dose of this compound.- Review the literature for dose-response relationships in your specific animal model.- Ensure accurate dose calculations and administration.
Seizure-like activity While not a documented effect of this compound, it could be an idiosyncratic reaction or indicative of extreme overdose. The mechanism of drug-induced seizures often involves an imbalance between excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmission.[8][9]- Terminate the experiment for the affected animal and provide supportive care.- Thoroughly document the dose, route of administration, and observed symptoms.- Consider potential interactions with other administered substances.- Re-evaluate the experimental protocol and planned dosage regimen.
Signs of general toxicity (e.g., lethargy, respiratory distress, mortality) Non-specific toxicity or off-target effects at high concentrations.- Cease administration immediately.- Provide appropriate veterinary care.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your model.- Analyze vehicle controls to rule out vehicle-induced toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research.

Table 1: In-Vitro Potency of this compound

Parameter Species Tissue Value Reference
IC₅₀ ([³H]Dopamine Uptake)RatStriatal Synaptosomes1.8 nM[2][3][4]
IC₅₀ ([³H]Dopamine Uptake)MouseStriatal Synaptosomes1.2 nM[2][3]

Table 2: In-Vivo Dosing Information for this compound

Dose Species Route of Administration Observed Effect Reference
10 mg/kgRatIntraperitoneal (i.p.)Improved memory performance and increased hippocampal acetylcholine release.[2][3]
8.1 mg/kgRatIntraperitoneal (i.p.)ID₅₀ for dopamine uptake inhibition (ex-vivo).[4]

Experimental Protocols

Protocol 1: Assessment of Dopamine Uptake Inhibition in Rat Striatal Synaptosomes

  • Preparation of Synaptosomes:

    • Isolate striatal tissue from rats.

    • Homogenize the tissue in a suitable buffer (e.g., sucrose solution).

    • Perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).

    • Resuspend the pellet in a physiological buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove extracellular [³H]dopamine.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]dopamine uptake for each concentration of this compound relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

GBR12783_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_pre Dopamine DAT->Dopamine_pre Recycling Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting dose_selection Dose Selection & Literature Review protocol_dev Protocol Development dose_selection->protocol_dev animal_prep Animal Model Preparation protocol_dev->animal_prep gbr_admin This compound Administration animal_prep->gbr_admin monitoring Behavioral/Physiological Monitoring gbr_admin->monitoring data_collection Data Collection monitoring->data_collection troubleshooting Troubleshooting (if adverse effects observed) monitoring->troubleshooting data_analysis Statistical Analysis data_collection->data_analysis troubleshooting->dose_selection Re-evaluate Dose

Caption: General experimental workflow for in-vivo studies with this compound.

References

Validation & Comparative

A Comparative Analysis of GBR 12783 and Amphetamine in Microdialysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine reuptake inhibitor GBR 12783 and the dopamine releaser amphetamine, focusing on their distinct effects on extracellular dopamine levels as observed in in vivo microdialysis studies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Dopamine Levels

The following table summarizes the effects of this compound and amphetamine on extracellular dopamine concentrations in the striatum and nucleus accumbens of rats, as measured by in vivo microdialysis.

CompoundMechanism of ActionAnimal ModelBrain RegionDosePeak Increase in Extracellular Dopamine (relative to baseline)Basal Dopamine Level (approximate)
This compound (analog GBR 12935) Selective Dopamine Reuptake InhibitorRatNucleus Accumbens15 mg/kg, i.p.~350-400%Not specified in the study
Amphetamine Dopamine Releaser and Reuptake InhibitorMouseDorsal Striatum1.5 mg/kg, s.c.200% to 6000% (individual variation)11.8 nM ± 1.2
Amphetamine Dopamine Releaser and Reuptake InhibitorMouseDorsal Striatum1.5 mg/kg, s.c.~807% (average peak)Not specified in the study

Experimental Protocols

The following are representative experimental protocols for in vivo microdialysis studies investigating the effects of this compound and amphetamine on dopamine levels.

Microdialysis Protocol for a GBR Analog (GBR 12909)

This protocol is adapted from a study investigating the effects of the GBR analog, GBR 12909, on dopamine dynamics.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the desired brain region (e.g., nucleus accumbens). The cannula is secured with dental cement. Animals are allowed to recover for several days post-surgery.

  • Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula into the brain region of interest.

  • Perfusion Solution: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min). The aCSF composition typically includes (in mM): NaCl, KCl, CaCl2, MgCl2, and a buffer system to maintain physiological pH.

  • Drug Administration: this compound or its analog is administered systemically (e.g., intraperitoneally, i.p.) at the desired dose.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration. Samples are immediately stabilized to prevent dopamine degradation.

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis Protocol for Amphetamine

This protocol is a composite of several published studies on the effects of amphetamine.

  • Animal Model: Male mice or rats.

  • Surgery: Similar to the GBR protocol, animals are surgically implanted with a guide cannula targeting the striatum or nucleus accumbens.

  • Microdialysis Probe: A concentric microdialysis probe is inserted through the guide cannula.

  • Perfusion Solution: The probe is perfused with a Ringer's solution or aCSF.

  • Drug Administration: Amphetamine is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Sample Collection: Dialysate samples are collected at timed intervals (e.g., every 10-20 minutes) to establish a baseline dopamine level before amphetamine administration and to monitor the drug's effect over time.

  • Dopamine Analysis: Dopamine levels in the collected dialysate are analyzed using HPLC-ED.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct mechanisms of action of this compound and amphetamine on the dopamine transporter, as well as a typical experimental workflow for a microdialysis study.

cluster_GBR12783 This compound Signaling Pathway GBR12783 This compound DAT_extracellular Dopamine Transporter (DAT) (Extracellular Side) GBR12783->DAT_extracellular Binds to DAT Reuptake_blocked Dopamine Reuptake Blocked DAT_extracellular->Reuptake_blocked Inhibits Dopamine_synapse Dopamine in Synaptic Cleft Dopamine_synapse->DAT_extracellular Normal Reuptake Path Increased_DA Increased Extracellular Dopamine Reuptake_blocked->Increased_DA Leads to

This compound Mechanism of Action

cluster_Amphetamine Amphetamine Signaling Pathway Amphetamine Amphetamine DAT_extracellular Dopamine Transporter (DAT) (Extracellular Side) Amphetamine->DAT_extracellular Enters cell via DAT Vesicle Synaptic Vesicle (Dopamine Store) Amphetamine->Vesicle Disrupts storage Rho_GTPase Rho GTPase Signaling Amphetamine->Rho_GTPase Activates DAT_intracellular DAT (Intracellular Side) Reverse_transport Reverse Transport of Dopamine DAT_intracellular->Reverse_transport Mediates Dopamine_cytosol Cytosolic Dopamine Vesicle->Dopamine_cytosol Releases Dopamine Dopamine_cytosol->DAT_intracellular Substrate for Increased_DA Increased Extracellular Dopamine Reverse_transport->Increased_DA Results in DAT_internalization DAT Internalization Rho_GTPase->DAT_internalization Induces

Amphetamine's Multifaceted Mechanism

cluster_Workflow Microdialysis Experimental Workflow Animal_Prep Animal Preparation (Surgery, Recovery) Probe_Insertion Microdialysis Probe Insertion Animal_Prep->Probe_Insertion Baseline_Collection Baseline Sample Collection (Pre-drug) Probe_Insertion->Baseline_Collection Drug_Admin Drug Administration (this compound or Amphetamine) Baseline_Collection->Drug_Admin Post_Drug_Collection Post-drug Sample Collection Drug_Admin->Post_Drug_Collection Sample_Analysis Sample Analysis (HPLC-ED) Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis and Interpretation Sample_Analysis->Data_Analysis

In Vivo Microdialysis Workflow

A Comparative Analysis of GBR 12783 and Other Selective Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GBR 12783 with other well-characterized selective dopamine reuptake inhibitors (DRIs). The information presented herein is based on preclinical experimental data to assist researchers and drug development professionals in their evaluation of these compounds. This compound is a potent and highly selective dopamine reuptake inhibitor, primarily utilized as a research tool to investigate the role of the dopamine transporter (DAT) in various physiological and pathological processes.

Mechanism of Action: Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors act by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This binding action blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. The resulting increase in extracellular dopamine concentration enhances dopaminergic neurotransmission. This mechanism is a key therapeutic target for conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cleft Dopamine DA_vesicle->DA_cleft Release DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging DAT DAT DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding DRI DRI (e.g., this compound) DRI->DAT Inhibition

Figure 1: Mechanism of Dopamine Reuptake Inhibition.

In Vitro Performance: Binding Affinity and Selectivity

The primary performance metrics for DRIs in vitro are their binding affinity (Ki) for the dopamine transporter (DAT) and their selectivity for DAT over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). A lower Ki value indicates a higher binding affinity. High selectivity for DAT is often a desirable characteristic to minimize off-target effects.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity RatioSpecies/Assay Conditions
This compound 1.8>1000162-810>55590-450Rat striatal synaptosomes
Cocaine230-490480-740740~1-2~1.5-3Human/Mouse Transporters (HEK293 cells)[1]
Methylphenidate~100~100,000~100~1000~1Human/Mouse Transporters (HEK293 cells)[1]
Bupropion305-5230>10,0003715>33~12.2Rat brain synaptosomes / Human Transporters[2][3]
Modafinil2100-4800No affinityVery low affinityHighHighHuman embryonic kidney (HEK293) cells / Rat brain tissue[4][5]

Data Summary: this compound exhibits exceptionally high affinity and selectivity for the dopamine transporter in preclinical models.[6] Its sub-nanomolar potency at DAT, combined with significantly lower affinity for SERT and NET, distinguishes it from less selective compounds like cocaine. Methylphenidate also shows high selectivity for DAT and NET over SERT.[1] Bupropion acts as a dual norepinephrine and dopamine reuptake inhibitor with negligible effects on serotonin.[2][3] Modafinil is a weaker DAT inhibitor with high selectivity.[4][5]

In Vivo Efficacy: Modulation of Extracellular Dopamine

In vivo microdialysis is a widely used technique to measure changes in extracellular neurotransmitter levels in the brains of living animals following drug administration. An effective DRI is expected to increase extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens.

CompoundDosage and RouteBrain RegionPeak Increase in Extracellular Dopamine (% of Baseline)Species
This compound 10 mg/kg i.p.StriatumData not readily available in direct comparison studiesRat
Cocaine10 mg/kg i.p.Nucleus Accumbens~400%Rat
Methylphenidate2.5 mg/kg i.p.Striatum~500%Rat
Bupropion20 mg/kg i.p.Nucleus Accumbens~180%Rat
Modafinil30-300 mg/kg i.p.Nucleus Accumbens~150-250%Rat[5]

Data Summary: While specific microdialysis data showing the percentage increase in extracellular dopamine for this compound is not as readily available in direct comparative studies, its potent in vitro profile and in vivo behavioral effects strongly suggest a significant impact on dopamine levels.[6] Other DRIs like cocaine and methylphenidate produce robust and rapid increases in extracellular dopamine. Bupropion and modafinil also increase dopamine, but generally to a lesser extent than the classic psychostimulants.[5]

Experimental Protocols

[3H]-Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay is used to determine the potency (IC50) of a compound in inhibiting the reuptake of dopamine into presynaptic terminals.

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay A Rat Striatal Tissue B Homogenize in Sucrose Buffer A->B C Centrifuge at low speed B->C D Collect Supernatant C->D E Centrifuge at high speed D->E F Resuspend Pellet (Synaptosomes) E->F G Pre-incubate Synaptosomes with DRI F->G H Add [3H]-Dopamine G->H I Incubate (e.g., 5 min at 37°C) H->I J Terminate uptake by rapid filtration I->J K Wash filters to remove unbound [3H]-DA J->K L Measure radioactivity via scintillation counting K->L M Data Analysis L->M Calculate IC50

Figure 2: Workflow for [3H]-Dopamine Uptake Assay.

Methodology:

  • Synaptosome Preparation: Striatal tissue from rats is homogenized in a buffered sucrose solution. The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.[7]

  • Assay Performance: Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle.[7]

  • Uptake Initiation: [3H]-Dopamine is added to initiate the uptake reaction, which is typically carried out at 37°C for a short duration (e.g., 5 minutes).[7]

  • Termination and Measurement: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are washed to remove unbound [3H]-Dopamine. The amount of radioactivity retained on the filters, representing the [3H]-Dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-Dopamine uptake (IC50) is calculated.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This technique allows for the in vivo sampling and quantification of neurotransmitters in specific brain regions of freely moving animals.[8]

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.[9]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[9]

  • Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid, termed the dialysate, is collected at regular intervals.[10]

  • Drug Administration: Following a baseline collection period, the test compound is administered (e.g., via intraperitoneal injection).[10]

  • Analysis: The concentration of dopamine in the dialysate samples is measured using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]

  • Data Presentation: Changes in extracellular dopamine levels are expressed as a percentage of the baseline levels.

Pharmacokinetics

The pharmacokinetic profiles of DRIs, including their absorption, distribution, metabolism, and excretion, are critical for determining their duration of action and potential for clinical use.

CompoundHalf-lifeMetabolism
This compound Long-lasting in vivo effects observed (>5 hours)[6]Specific metabolic pathways not extensively documented in publicly available literature.
Cocaine~1 hourPrimarily metabolized by plasma and liver esterases.
Methylphenidate2-3 hoursMetabolized by carboxylesterase 1 (CES1).
Bupropion~21 hours (for extended-release)Extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP2B6.[11]
Modafinil10-12 hoursMetabolized by various cytochrome P450 enzymes, including CYP3A4.

Clinical Status

This compound is predominantly a tool for preclinical research, and there is no evidence of it having undergone clinical trials for therapeutic use in humans. In contrast, cocaine is a Schedule II controlled substance with high abuse potential, while methylphenidate, bupropion, and modafinil are approved medications for various conditions.

Conclusion

This compound stands out as a highly potent and selective dopamine reuptake inhibitor in preclinical studies, making it an invaluable tool for dissecting the roles of the dopamine transporter in the central nervous system. Its pharmacological profile of high DAT affinity and selectivity is distinct from less selective compounds like cocaine and dual-action inhibitors such as bupropion. While its in vivo effects on dopamine levels are inferred to be robust based on its in vitro potency, direct comparative microdialysis studies are less common. The lack of clinical development of this compound limits its direct therapeutic relevance but underscores its importance as a benchmark compound in dopamine transporter research. Researchers and drug development professionals can leverage the data presented in this guide to inform the selection of appropriate tools for their investigations into dopaminergic systems and the development of novel therapeutics.

References

A Comparative Analysis of GBR 12783 and Non-Selective Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GBR 12783, a selective dopamine transporter (DAT) inhibitor, with that of several non-selective DAT inhibitors. The information presented herein is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct pharmacological profiles of these compounds. This comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Quantitative Comparison of Inhibitor Potency and Selectivity

The potency and selectivity of a dopamine transporter inhibitor are critical determinants of its pharmacological effects. The following tables summarize the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and several non-selective DAT inhibitors for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate higher potency.

Table 1: In Vitro Potency of this compound and Non-Selective DAT Inhibitors

CompoundDAT IC50/Ki (nM)NET IC50/Ki (nM)SERT IC50/Ki (nM)SpeciesReference
This compound 1.2 - 1.832.4 - 162255 - 540Rat/Mouse[1][2]
Cocaine 350 - 450670680Mouse[3]
Methylphenidate (d-threo) 33244>50,000Rat[4]
Nomifensine 486.6830Rat[5]
Bupropion 2800140045000Human[6]

Table 2: Selectivity Ratios for DAT vs. NET and SERT

CompoundSelectivity (NET/DAT)Selectivity (SERT/DAT)
This compound 18 - 9085 - 300
Cocaine ~1.9~1.5
Methylphenidate (d-threo) ~7.4>1515
Nomifensine ~0.14~17.3
Bupropion ~0.5~16.1

Selectivity ratios are calculated from the data in Table 1. A higher ratio indicates greater selectivity for DAT over the other transporters.

As the data illustrates, this compound exhibits significantly higher potency and selectivity for the dopamine transporter compared to the non-selective inhibitors listed. Cocaine demonstrates roughly equal potency across all three monoamine transporters. Methylphenidate and nomifensine show a preference for DAT and NET over SERT, while bupropion is a relatively weak inhibitor of both DAT and NET with negligible activity at SERT[4][5][6].

In Vivo Efficacy: Effects on Locomotor Activity

The in vivo effects of DAT inhibitors are often assessed by measuring changes in locomotor activity in animal models. Inhibition of dopamine reuptake in the striatum and nucleus accumbens generally leads to an increase in locomotor activity.

Studies have shown that the selective DAT inhibitor GBR 12935, a compound structurally and functionally similar to this compound, robustly increases locomotor activity in mice.[7] In a comparative study, a single injection of cocaine stimulated locomotion to a greater degree in DBA/2J mice, whereas GBR 12935 elevated locomotion to a greater extent in C57BL/6J mice at their respective maximally active doses[7]. Interestingly, with repeated injections, the stimulant effects of cocaine diminished in DBA/2J mice, while the locomotor stimulation by GBR 12935 remained consistent in both strains[7]. Furthermore, this compound has been shown to improve memory performance in a passive avoidance test in rats[8][9].

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol is a generalized procedure for determining the binding affinity of a test compound to the dopamine transporter using a radiolabeled ligand.

1. Membrane Preparation:

  • Dissect striatal tissue from rodent brains on ice.

  • Homogenize the tissue in 20 volumes of ice-cold sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

  • Wash the pellet by resuspending in fresh buffer and centrifuging again.

  • Resuspend the final pellet in an appropriate assay buffer to a desired protein concentration (e.g., 10 mg/mL original wet weight).

2. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 or [3H]GBR 12935).

    • Varying concentrations of the test compound (e.g., this compound or a non-selective inhibitor).

    • For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine).

  • Initiate the binding reaction by adding the prepared membrane suspension to each well.

  • Incubate the plate for a specified time (e.g., 120 minutes) at a specific temperature (e.g., on ice or at room temperature).

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes.

1. Synaptosome Preparation:

  • Prepare synaptosomes from rodent striatal tissue as described in the radioligand binding assay protocol.

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.

  • Allow the uptake to proceed for a short, defined time (e.g., 5 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

3. Quantification and Analysis:

  • Quantify the amount of [3H]dopamine taken up by the synaptosomes by liquid scintillation counting of the filters.

  • Determine the IC50 value of the test compound by plotting the inhibition of dopamine uptake as a function of the compound's concentration.

Visualizing Key Pathways and Processes

To better understand the mechanisms discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the dopamine transporter signaling pathway and the experimental workflows.

Dopamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_Vesicle->Dopamine_cyto Release DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Dopamine_synapse Extracellular Dopamine Dopamine_cyto->Dopamine_synapse Release VMAT2->Dopamine_Vesicle Sequestration Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors (D1-D5) Dopamine_synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Inhibitor DAT Inhibitor (e.g., this compound) Inhibitor->DAT Blockade

Dopamine transporter (DAT) signaling pathway.

Experimental_Workflow_DAT_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with Radioligand & Inhibitor Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Plotting Data Plotting Counting->Data_Plotting Curve_Fitting Non-linear Regression Data_Plotting->Curve_Fitting IC50_Ki Determine IC50 & Ki Curve_Fitting->IC50_Ki

Workflow for a DAT radioligand binding assay.

Conclusion

The presented data clearly demonstrates that this compound is a highly potent and selective inhibitor of the dopamine transporter, distinguishing it from non-selective DAT inhibitors like cocaine, methylphenidate, nomifensine, and bupropion. This high selectivity of this compound for DAT minimizes off-target effects at the norepinephrine and serotonin transporters, making it a valuable tool for specifically investigating the role of dopamine in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for the in vitro characterization of these and other novel compounds targeting the dopamine transporter. For drug development professionals, the distinct pharmacological profile of this compound and its analogs may offer a more targeted approach for the development of therapeutics for dopamine-related disorders.

References

A Comparative Guide to GBR 12783: Profiling its Effects on Serotonin and Norepinephrine Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GBR 12783, a potent and selective dopamine reuptake inhibitor, with other monoamine reuptake inhibitors. The focus is on its pharmacological effects on the serotonin and norepinephrine systems, supported by quantitative data from in vitro and ex vivo studies. Detailed experimental methodologies and visual representations of key concepts are included to facilitate a deeper understanding of its mechanism of action and selectivity profile.

Introduction to this compound

This compound, a diaryl-methoxy-ethyl-piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT). Its primary mechanism of action is the potent and selective inhibition of dopamine reuptake, leading to increased extracellular dopamine levels in the synapse. While its primary target is the dopaminergic system, a thorough understanding of its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET) is crucial for a complete pharmacological assessment and for predicting its potential therapeutic applications and side-effect profile. This guide compares the in vitro and ex vivo effects of this compound on these transporters with those of other well-characterized dopamine reuptake inhibitors (DRIs), norepinephrine-dopamine reuptake inhibitors (NDRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Comparative Analysis of Monoamine Transporter Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and other selected monoamine reuptake inhibitors for the dopamine, serotonin, and norepinephrine transporters. This data, compiled from multiple studies, highlights the selectivity profile of each compound. It is important to note that absolute values may vary between studies due to different experimental conditions.

Table 1: In Vitro Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Selectivity Ratios (SERT/DAT & NET/DAT)
This compound 1.6 [1]>10,000~240 (150-fold lower affinity than for DAT)[1]SERT/DAT: >6250NET/DAT: ~150
Vanoxerine (GBR 12909) 1 [2]---
Bupropion 526>10,000[3]1960SERT/DAT: >19NET/DAT: 3.7
Methylphenidate 100 - 190>100,000100 - 1300SERT/DAT: >526NET/DAT: 1 - 6.8
Sibutramine 23% occupancy at 3mg/kg[4]61% occupancy at 3mg/kg[4]90% occupancy at 3mg/kg[4]-

Note: A higher Ki value indicates lower binding affinity. Selectivity ratios are calculated as Ki(SERT or NET) / Ki(DAT). Dashes indicate data not consistently available in the reviewed literature under comparable conditions.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM)

CompoundDopamine UptakeSerotonin UptakeNorepinephrine UptakeSelectivity Ratios (SERT/DAT & NET/DAT)
This compound 1.8 [5]153 - 540 (85-300 times less effective than for DA uptake)[5]32.4 - 162 (18-90 times less effective than for DA uptake)[5]SERT/DAT: 85 - 300NET/DAT: 18 - 90
Bupropion 305[1]>10,0003715[1]SERT/DAT: >32.8NET/DAT: 12.2
Methylphenidate ~600~30,000~70-100SERT/DAT: ~50NET/DAT: ~0.1-0.16
Sibutramine Metabolites (M1 & M2) PotentPotentPotent-

Note: A higher IC50 value indicates lower potency in inhibiting uptake. Selectivity ratios are calculated as IC50(SERT or NET) / IC50(DAT). Sibutramine's effects are primarily mediated by its active metabolites.

The data clearly demonstrates that this compound is a highly potent and selective inhibitor of the dopamine transporter. Its affinity and inhibitory potency for SERT and NET are significantly lower, indicating minimal direct effects on the serotonin and norepinephrine systems at concentrations that effectively block dopamine reuptake. In contrast, compounds like bupropion exhibit a preference for DAT and NET over SERT, while the active metabolites of sibutramine are potent inhibitors of all three transporters. Methylphenidate shows a preference for DAT and NET.

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for the key experiments cited in this guide.

Synaptosome Preparation

Synaptosomes, which are isolated presynaptic terminals, are a valuable tool for studying neurotransmitter uptake and release.

Protocol for Synaptosome Preparation from Rodent Brain Tissue:

  • Tissue Dissection: Euthanize the animal in accordance with institutional guidelines. Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET, or brainstem for SERT) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4).

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C.

  • Resuspension: Discard the supernatant, and resuspend the resulting pellet (the P2 fraction, enriched in synaptosomes) in an appropriate buffer for the subsequent assay (e.g., Krebs-HEPES buffer).

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method such as the Bradford or BCA assay to normalize the results.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific transporter.

General Protocol for Monoamine Transporter Binding Assay:

  • Incubation: In a final volume of 250-500 µL of assay buffer, incubate the synaptosomal preparation (or cell membranes expressing the transporter of interest) with a specific radioligand and varying concentrations of the test compound.

    • For DAT: Use [³H]WIN 35,428 as the radioligand. Non-specific binding is determined in the presence of a high concentration of a potent DAT inhibitor like cocaine or GBR 12909.

    • For SERT: Use [³H]citalopram or [³H]paroxetine as the radioligand. Non-specific binding is determined in the presence of a high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.

    • For NET: Use [³H]nisoxetine as the radioligand. Non-specific binding is determined in the presence of a high concentration of a selective norepinephrine reuptake inhibitor like desipramine.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 0-4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Ki values.

Synaptosomal Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

General Protocol for Monoamine Uptake Inhibition Assay:

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of the test compound in a physiological buffer (e.g., Krebs-Ringer buffer) at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter:

    • Dopamine Uptake: [³H]Dopamine

    • Serotonin Uptake: [³H]Serotonin (5-HT)

    • Norepinephrine Uptake: [³H]Norepinephrine (NE)

  • Incubation: Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, by non-linear regression analysis.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 DA_Vesicle Dopamine Vesicle DA_ext Dopamine DA_Vesicle->DA_ext Release DAT Dopamine Transporter (DAT) DAT->MAO Metabolism DAT->DA_Vesicle Repackaging DA_ext->DAT Reuptake DA_Receptor Dopamine Receptor DA_ext->DA_Receptor Binding GBR12783 This compound GBR12783->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosome Pellet Centrifugation->Synaptosomes Binding_Assay Radioligand Binding Assay Synaptosomes->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay Synaptosomes->Uptake_Assay Ki_Calc Ki Determination (Binding Affinity) Binding_Assay->Ki_Calc IC50_Calc IC50 Determination (Uptake Inhibition) Uptake_Assay->IC50_Calc

Caption: General workflow for in vitro characterization of monoamine transporter inhibitors.

Selectivity_Profile GBR12783 This compound DAT Dopamine Transporter GBR12783->DAT High Potency NET Norepinephrine Transporter GBR12783->NET Low Potency SERT Serotonin Transporter GBR12783->SERT Very Low Potency Bupropion Bupropion Bupropion->DAT Moderate Potency Bupropion->NET Moderate Potency Bupropion->SERT Very Low Potency Methylphenidate Methylphenidate Methylphenidate->DAT Moderate Potency Methylphenidate->NET Moderate Potency Methylphenidate->SERT Very Low Potency Sibutramine Sibutramine (Metabolites) Sibutramine->DAT High Potency Sibutramine->NET High Potency Sibutramine->SERT High Potency

Caption: Comparative selectivity profiles of monoamine reuptake inhibitors.

Conclusion

This compound is a highly potent and selective dopamine reuptake inhibitor with demonstrably weak effects on the serotonin and norepinephrine transporter systems. This high selectivity for DAT distinguishes it from other monoamine reuptake inhibitors such as bupropion, methylphenidate, and the active metabolites of sibutramine, which exhibit broader activity across the different monoamine transporters. The provided data and experimental protocols offer a robust framework for the comparative analysis of these compounds, which is essential for guiding further research and development in the field of neuroscience and psychopharmacology. The distinct pharmacological profile of this compound makes it a valuable tool for selectively probing the role of the dopaminergic system in various physiological and pathological processes.

References

A Comparative Guide to Cross-Sensitization Between GBR 12783 and Psychostimulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-sensitization profiles of the selective dopamine transporter (DAT) inhibitor, GBR 12783, and the widely studied psychostimulants, cocaine and amphetamine. The information is compiled from preclinical studies and is intended to inform research and development in the fields of neuroscience and pharmacology.

Executive Summary

Cross-sensitization, a phenomenon where repeated exposure to one drug enhances the behavioral response to another, is a critical consideration in the study of substance use disorders and the development of novel therapeutics. This compound, a potent and selective dopamine reuptake inhibitor, exhibits a complex cross-sensitization relationship with psychostimulants. While evidence suggests that this compound can induce sensitization to the locomotor effects of cocaine, its ability to produce sensitization to its own effects or to amphetamine is less clear and may be dose-dependent. Understanding these nuances is crucial for predicting the abuse liability and therapeutic potential of DAT inhibitors.

Data Presentation: Locomotor Activity in Sensitization and Cross-Sensitization Paradigms

The following tables summarize quantitative data from preclinical studies investigating locomotor sensitization and cross-sensitization with this compound, cocaine, and amphetamine. Locomotor activity is a standard preclinical measure used to assess the stimulant effects of these compounds.

Table 1: Sensitization to the Locomotor Effects of this compound, Cocaine, and Amphetamine

DrugAnimal ModelSensitization ProtocolChallenge DoseOutcomeReference
This compoundRats10 mg/kg/day for 9 days5 mg/kgSensitization observed[1]
This compoundRatsRepeated injections of 5 mg/kg5 mg/kgFailed to induce significant behavioral sensitization[2]
CocaineMice15 mg/kg/day for 2 days15 mg/kgSensitization observed[3]
AmphetamineRats2.0 mg/kg, i.p. for multiple days2.0 mg/kgSensitization observed[4]

Table 2: Cross-Sensitization Between this compound and Psychostimulants

Pre-treatment DrugAnimal ModelChallenge DrugChallenge DoseOutcomeReference
This compoundMiceCocaineNot SpecifiedThis compound induced sensitization to cocaine[5][6]
CocaineMiceThis compoundNot SpecifiedNot explicitly tested in the cited studies
GBR 12935 (analog)MiceCocaineNot SpecifiedNo cross-sensitization observed[7]
AmphetamineRatsMethamphetamine0.5 or 1.0 mg/kgCross-sensitization observed[8]

Note: Direct quantitative comparisons of locomotor activity (e.g., total distance traveled, beam breaks) in cross-sensitization studies involving this compound are limited in the publicly available literature, preventing the creation of a direct numerical comparison table.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of cross-sensitization studies. Below are representative experimental protocols for inducing and assessing locomotor sensitization.

General Locomotor Sensitization Protocol

A common paradigm for inducing behavioral sensitization involves three phases:

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arena) to establish a stable baseline of locomotor activity. This typically involves placing the animal in the apparatus for a set period (e.g., 30-60 minutes) for several consecutive days.

  • Induction (Sensitization Phase): Animals receive repeated injections of the drug of interest (e.g., this compound, cocaine, or amphetamine) or saline (for control groups) over a period of several days. The injections can be administered in the home cage or in the testing environment to study context-dependent sensitization.

  • Expression (Challenge Phase): Following a withdrawal period (e.g., 7-14 days), all animals are challenged with a lower dose of the drug, and their locomotor activity is recorded. A significantly greater locomotor response in the drug-pretreated group compared to the saline-pretreated group indicates the expression of sensitization.

Specific Protocol Example: Cocaine-Induced Locomotor Sensitization in Mice[3]
  • Animals: Male C57BL/6J mice.

  • Apparatus: Accuscan open-field chambers (20 cm x 20 cm) equipped with infrared beam sensors.

  • Habituation: Mice were placed in the activity chamber for 30 minutes for 4 consecutive days and received an intraperitoneal (i.p.) injection of saline. Locomotor activity was monitored for 1 hour post-injection.

  • Induction: On days 5 and 6, following a 30-minute habituation period, mice received an i.p. injection of cocaine (15 mg/kg).

  • Data Analysis: Locomotor activity (e.g., distance traveled) on day 6 was compared to day 5 to assess the development of sensitization.

Mandatory Visualizations

Signaling Pathways in Cross-Sensitization

The development of cross-sensitization between this compound and psychostimulants is thought to involve convergent downstream signaling pathways, primarily within the brain's reward circuitry. Both types of compounds increase extracellular dopamine levels in the nucleus accumbens, leading to the activation of intracellular signaling cascades that mediate long-term neuroadaptations. A key player in this process is the Extracellular signal-Regulated Kinase (ERK) pathway.

Convergent Signaling Pathways in Cross-Sensitization cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake DA_vesicle Dopamine Vesicles DA_vesicle->DA Release D1R D1 Receptor DA->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB deltaFosB ΔFosB CREB->deltaFosB Gene_expression Gene Expression & Neuroplasticity deltaFosB->Gene_expression Long-term Neuroadaptations\n(Cross-Sensitization) Long-term Neuroadaptations (Cross-Sensitization) Gene_expression->Long-term Neuroadaptations\n(Cross-Sensitization) GBR12783 This compound GBR12783->DAT Inhibits Psychostimulants Cocaine / Amphetamine Psychostimulants->DAT Inhibits/Reverses

Caption: Convergent signaling pathways leading to cross-sensitization.

Experimental Workflow for a Cross-Sensitization Study

The following diagram illustrates a typical experimental workflow for investigating cross-sensitization between a pre-treatment drug (e.g., this compound) and a challenge drug (e.g., cocaine).

Cross-Sensitization Experimental Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Induction cluster_phase3 Phase 3: Withdrawal cluster_phase4 Phase 4: Challenge & Measurement Habituation Habituation to Test Environment (e.g., 3-5 days) Group1 Group 1: Repeated Saline Habituation->Group1 Group2 Group 2: Repeated this compound Habituation->Group2 Withdrawal Drug-Free Period (e.g., 7-14 days) Group1->Withdrawal Group2->Withdrawal Challenge1 Saline Group receives Cocaine Challenge Withdrawal->Challenge1 Challenge2 This compound Group receives Cocaine Challenge Withdrawal->Challenge2 Measurement Measure Locomotor Activity Challenge1->Measurement Challenge2->Measurement

Caption: Experimental workflow for a cross-sensitization study.

References

Validating GBR 12783 as a Selective Tool for Dopamine Transporter Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GBR 12783 with other common pharmacological tools for dopamine transporter (DAT) blockade. The data presented herein is intended to assist researchers in selecting the most appropriate tool for their experimental needs by offering a clear, objective comparison of performance based on experimental data.

Comparative Analysis of DAT Inhibitor Selectivity

The selection of a pharmacological tool for studying the dopamine transporter (DAT) hinges on its potency and, critically, its selectivity against other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This compound is a potent and highly selective DAT inhibitor.[1][2] This section provides a quantitative comparison of this compound with other frequently used DAT inhibitors.

Table 1: In Vitro Potency (IC₅₀) of Various Inhibitors at the Dopamine Transporter

CompoundIC₅₀ (nM) for DATSpecies/TissueReference(s)
This compound 1.8Rat striatal synaptosomes[2]
1.2Mouse striatal synaptosomes[1]
1.85 ± 0.1Rat striatal synaptosomes (with preincubation)[3]
25 ± 3.5Rat striatal synaptosomes (without preincubation)[3]
Nomifensine48Rat brain synaptosomes[4]
Bupropion>10000(Essentially inactive)[5]

Table 2: Comparative Binding Affinity (Kᵢ) and Selectivity of DAT Inhibitors

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Selectivity (DAT vs. NET)Selectivity (DAT vs. SERT)SpeciesReference(s)
This compound ---18-90 fold85-300 foldRat/Mouse[2]
Vanoxerine (GBR 12909)1-----[6][7]
Nomifensine264.740000.18153.8Rat brain[4][8]
Bupropion------[5][9]

Note: A higher selectivity ratio indicates greater selectivity for DAT over the other transporters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize DAT inhibitors.

In Vitro Dopamine Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Protocol:

  • Synaptosome Preparation:

    • Isolate striatal tissue from the species of interest (e.g., rat, mouse).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a suitable assay buffer.

  • Dopamine Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (e.g., this compound) or vehicle.

    • Initiate the uptake reaction by adding a known concentration of radiolabeled dopamine (e.g., [³H]DA).

    • Incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of dopamine uptake) by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Transporter Selectivity

This assay determines the binding affinity of a compound to DAT, SERT, and NET by measuring its ability to displace a specific radioligand from the transporter.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cell lines expressing the transporter of interest (e.g., rat striatum for DAT, cortex for NET, and whole brain minus striatum for SERT).

    • Homogenize the tissue in an appropriate buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.

  • Competitive Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

    • Add increasing concentrations of the test compound (e.g., this compound) to compete with the radioligand for binding to the transporter.

    • Incubate the reaction mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known selective ligand) from the total binding.

    • Determine the IC₅₀ value for the test compound at each transporter.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

Dopamine_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis striatum Striatal Tissue homogenize Homogenization striatum->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Synaptosome Pellet centrifuge2->pellet resuspend Resuspension in Assay Buffer pellet->resuspend preincubation Pre-incubation with This compound resuspend->preincubation reaction Add [³H]Dopamine preincubation->reaction incubation Incubation (37°C) reaction->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC₅₀ Determination counting->ic50

Workflow for the in vitro dopamine uptake assay.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue (e.g., Striatum) homogenize Homogenization tissue->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge membranes Washed Membranes centrifuge->membranes incubation Incubate Membranes with Radioligand & this compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ki Kᵢ Determination counting->ki

Workflow for the radioligand binding assay.

Conclusion

The experimental data robustly supports the characterization of this compound as a potent and highly selective inhibitor of the dopamine transporter. Its significantly lower affinity for SERT and NET makes it an invaluable tool for studies requiring specific blockade of dopamine reuptake, minimizing off-target effects that could confound experimental results. When compared to less selective agents, this compound offers a more precise means of investigating the role of DAT in various physiological and pathological processes. The provided protocols and workflows offer a standardized approach for the validation and comparison of this compound and other DAT inhibitors in a laboratory setting.

References

A Comparative Analysis of GBR 12783 and Methylphenidate on Locomotor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the locomotor effects of GBR 12783 and methylphenidate, two potent dopamine reuptake inhibitors. While both compounds enhance locomotor activity by increasing synaptic dopamine levels, their detailed pharmacological profiles and resulting behavioral outputs exhibit notable differences. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their respective mechanisms of action.

Quantitative Comparison of Locomotor Activity

The following table summarizes the dose-dependent effects of this compound (and its widely studied analog GBR 12909) and methylphenidate on locomotor activity in rodents, as reported in various preclinical studies. It is important to note that these data are compiled from separate studies and are not from direct head-to-head comparisons. Methodological differences between studies, such as animal strain and specific parameters of locomotor activity measured, should be considered when interpreting these results.

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Locomotor ActivityKey Findings
GBR 12909 Rat1, 10, 20Dose-dependent increaseElicited a long-lasting behavioral activation characterized by locomotion, rearing, and sniffing, with stereotypies observed at the highest dose.
GBR 12909 Mouse5, 7.5Increased locomotor activationProduced greater locomotor activation in DBA/2 mice compared to C57BL/6 mice.
Methylphenidate Rat0.6, 2.5, 10Dose-dependent increaseRepeated administration led to behavioral sensitization at lower doses (0.6 and 2.5 mg/kg).
Methylphenidate Rat2Significant increaseIncreased horizontal activity in both Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[1]
Methylphenidate Mouse1, 3Dose-dependent increaseA 3 mg/kg dose significantly increased locomotor activity, while a 1 mg/kg dose had no significant effect compared to saline.

Experimental Protocols

The primary method for assessing locomotor activity in the cited studies is the Open Field Test . This behavioral assay quantifies the exploratory behavior and general motor activity of rodents in a novel environment.

Open Field Test Protocol

Objective: To measure spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents following the administration of a test compound.

Apparatus:

  • An open-field arena, typically a square or circular enclosure with high walls to prevent escape. The floor is often marked with a grid to aid in the analysis of movement.

  • A video camera mounted above the arena to record the animal's behavior.

  • Automated tracking software to analyze the video recordings and quantify various locomotor parameters.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least one hour before the experiment to reduce stress from the novel environment.

  • Drug Administration: Animals are administered the test compound (e.g., this compound, methylphenidate) or a vehicle control at a predetermined time before the test. The route of administration is typically intraperitoneal (i.p.).

  • Habituation to Arena (Optional but Recommended): Some protocols include a habituation period where the animal is placed in the arena for a set time (e.g., 60 minutes) before drug administration to establish a baseline activity level.[1]

  • Testing: The animal is gently placed in the center of the open-field arena, and its behavior is recorded for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: The tracking software analyzes the video to quantify various parameters, including:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Number of rearing events.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

    • Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving.

Below is a graphical representation of a typical experimental workflow for a locomotor activity study.

G cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase animal_housing Animal Housing & Acclimation drug_prep Drug Preparation (this compound / Methylphenidate) drug_admin Drug Administration (i.p. injection) drug_prep->drug_admin habituation Arena Habituation (Optional) drug_admin->habituation open_field Open Field Test (Video Recording) habituation->open_field data_acq Data Acquisition (Automated Tracking) open_field->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis

Experimental Workflow for Locomotor Activity Assessment.

Signaling Pathways

Both this compound and methylphenidate exert their primary effects by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. Methylphenidate also inhibits the norepinephrine transporter (NET).

The increased synaptic dopamine concentration leads to the activation of postsynaptic dopamine receptors (D1 and D2 subtypes), initiating a cascade of downstream signaling events.

The following diagram illustrates the simplified signaling pathway for dopamine reuptake inhibitors.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d1_receptor D1 Receptor dopamine->d1_receptor d2_receptor D2 Receptor dopamine->d2_receptor downstream Downstream Signaling (e.g., cAMP, PKA) d1_receptor->downstream d2_receptor->downstream dat Dopamine Transporter (DAT) dat->dopamine Reuptake gbr_mph This compound / Methylphenidate gbr_mph->dat Inhibition locomotor Increased Locomotor Activity downstream->locomotor

Signaling Pathway of Dopamine Reuptake Inhibitors.

References

A Comparative Guide to GBR 12783 and GBR 12909: Potent Dopamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuropharmacology and drug development, the selection of appropriate molecular tools is paramount for elucidating the intricacies of dopaminergic neurotransmission and for the rational design of novel therapeutics. Among the vast armamentarium of dopamine transporter (DAT) inhibitors, GBR 12783 and its analog, GBR 12909, have emerged as critical research compounds. This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.

Pharmacological Profile: A Head-to-Head Comparison

Both this compound and GBR 12909 are potent and selective inhibitors of the dopamine transporter, exhibiting high affinity for this protein. Their primary mechanism of action involves blocking the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of this key neurotransmitter. While structurally similar, subtle differences in their chemical makeup lead to variations in their potency and selectivity.

ParameterThis compoundGBR 12909Reference
Dopamine Uptake Inhibition (IC50) 1.2 nM (mouse striatal synaptosomes)[1], 1.8 nM (rat striatal synaptosomes)[1][2][3]~1 nM (rat striatal synaptosomes)[4][5][1][2][3][4][5]
Binding Affinity (Kd) 1.6 nM ([3H]this compound binding to rat striatal membranes)[6]Not explicitly stated as Kd, but Ki for uptake inhibition is 1 nM[6]
Selectivity for DAT over NET 18-90 times more effective against DA uptake than NE uptake[2]>100-fold lower affinity for the noradrenaline uptake carrier[5][2][5]
Selectivity for DAT over SERT 85-300 times less effective against 5HT uptake than DA uptake[2]>100-fold lower affinity for the 5-HT uptake carrier[5][2][5]
Other Notable Activity -Potent sigma ligand (IC50 = 48 nM)[4][4]

Key Observations:

  • Both compounds exhibit nanomolar potency in inhibiting dopamine uptake, making them highly effective tools for studying the dopamine transporter.

  • GBR 12909 appears to have a slightly more favorable selectivity profile, with a consistently reported greater than 100-fold selectivity for the dopamine transporter over both the norepinephrine transporter (NET) and the serotonin transporter (SERT).[5]

  • A notable difference is the significant affinity of GBR 12909 for sigma receptors, an activity not prominently reported for this compound.[4] This off-target activity should be a consideration in experimental design.

Mechanism of Action: More Than Simple Blockade

Studies suggest that the interaction of these GBR compounds with the dopamine transporter is complex. Research on this compound indicates a time-dependent inhibition of dopamine uptake, suggesting a two-step mechanism.[3] An initial, rapid binding event is followed by a slower conformational change in the transporter-inhibitor complex.[3] Similarly, GBR 12909 has been shown to induce a "slow isomerization step" upon binding to the dopamine transporter.[7] This nuanced mechanism of action may contribute to their potent and long-lasting effects.

Comparative Mechanism of this compound and GBR 12909 at the Dopamine Transporter cluster_PresynapticNeuron Presynaptic Neuron cluster_PostsynapticNeuron Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binding & Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binding & Activation GBR_Compound This compound / GBR 12909 GBR_Compound->DAT Competitive Inhibition DA_in_Neuron Dopamine DAT->DA_in_Neuron Translocation Vesicle Synaptic Vesicle DA_in_Neuron->Vesicle Packaging Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction

Caption: Competitive inhibition of the dopamine transporter by GBR compounds.

Experimental Protocols

To ensure reproducibility and accuracy in research, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for key assays used to characterize this compound and GBR 12909.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Rat striatal tissue

  • Sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, pH 7.4)

  • [3H]WIN 35,428 (or another suitable DAT radioligand)

  • Test compounds (this compound, GBR 12909)

  • Non-specific binding determinator (e.g., 100 µM cocaine)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose phosphate buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final concentration of approximately 10 mg/mL original wet weight.

  • Assay Setup: In assay tubes, combine the tissue preparation, [3H]WIN 35,428 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known DAT inhibitor like cocaine.

  • Incubation: Incubate the tubes on ice for a specified period (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into synaptosomes.

Materials:

  • Rat or mouse striatal synaptosomes

  • Krebs-Ringer buffer

  • [3H]Dopamine

  • Test compounds (this compound, GBR 12909)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Synaptosome Preparation: Prepare a crude synaptosomal fraction from rat or mouse striatum.

  • Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [3H]Dopamine.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical as this measures the initial rate of uptake.

  • Uptake Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of uptake inhibition against the log concentration of the test compound.

Experimental Workflow for DAT Assays cluster_BindingAssay Radioligand Binding Assay cluster_UptakeAssay Dopamine Uptake Assay TissuePrep_B Tissue Preparation (Striatal Membranes) Incubation_B Incubation with [3H]Radioligand & Test Compound TissuePrep_B->Incubation_B Filtration_B Filtration Incubation_B->Filtration_B Quantification_B Scintillation Counting Filtration_B->Quantification_B DataAnalysis_B IC50/Ki Determination Quantification_B->DataAnalysis_B SynapPrep_U Synaptosome Preparation Preincubation_U Pre-incubation with Test Compound SynapPrep_U->Preincubation_U Uptake_U [3H]Dopamine Uptake Preincubation_U->Uptake_U Filtration_U Filtration Uptake_U->Filtration_U Quantification_U Scintillation Counting Filtration_U->Quantification_U DataAnalysis_U IC50 Determination Quantification_U->DataAnalysis_U

Caption: Workflow for characterizing DAT inhibitors.

Conclusion

Both this compound and GBR 12909 are invaluable tools for investigating the dopamine system. Their high potency and selectivity for the dopamine transporter make them superior to less specific inhibitors like cocaine for many research applications. When choosing between the two, researchers should consider the slightly better selectivity profile of GBR 12909 against its off-target activity at sigma receptors. For studies where sigma receptor interaction could be a confounding factor, this compound may be the more appropriate choice. Conversely, for experiments requiring the highest possible selectivity for DAT over other monoamine transporters, GBR 12909 might be preferred, with appropriate control experiments to account for its sigma receptor activity. The detailed experimental protocols provided herein should facilitate the rigorous and reproducible characterization of these and other dopamine transporter inhibitors.

References

Comparative Analysis of GBR 12783 Binding Kinetics at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the binding kinetics of the potent dopamine reuptake inhibitor GBR 12783 in comparison to other widely studied inhibitors. This document provides a summary of quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and Dopamine Reuptake Inhibition

This compound is a potent and selective diarylpiperazine-based dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), a crucial membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake mechanism, this compound increases the extracellular concentration and duration of action of dopamine, thereby modulating dopaminergic neurotransmission. Understanding the binding kinetics of this compound—specifically its rates of association and dissociation with the DAT—is critical for elucidating its pharmacological profile and for the development of novel therapeutics targeting the dopaminergic system. This guide provides a comparative analysis of the binding kinetics of this compound alongside other well-known dopamine reuptake inhibitors, such as cocaine and methylphenidate.

Comparative Binding Kinetics of Dopamine Reuptake Inhibitors

The following table summarizes the available binding kinetic parameters for this compound and its comparators at the dopamine transporter. It is important to note that experimental conditions, such as temperature and tissue preparation, can significantly influence these values.

CompoundTarget/TissueKd (nM)Ki (nM)IC50 (nM)kon (M-1s-1)koff (s-1)t1/2 (min)
This compound Rat Striatal Membranes0.23[1]-1.8 (rat), 1.2 (mouse)[2][3][4]N/A0.00043[5]27[5]
GBR 12909 Rat Dopamine Transporter-34-N/AN/AN/A
Cocaine Human DAT-~390 - 640[6]~250 - 510[6]N/AN/AFast Clearance (~20 min in human striatum)[6][7]
Methylphenidate Human DAT-~390[6]~100 - 300[6]N/AN/ASlower Clearance (~90 min in human striatum)[6][7]
Bupropion Human DAT-5230[6]~500 - 1000[6]N/AN/AN/A

N/A: Not Available in the searched literature under comparable conditions. The dissociation half-life (t1/2) for this compound was used to calculate the dissociation rate constant (koff) using the formula koff = ln(2) / t1/2. The clearance time for cocaine and methylphenidate from the human striatum provides an in vivo correlate of their dissociation kinetics.

Experimental Protocols

The determination of binding kinetics for dopamine reuptake inhibitors typically involves radioligand binding assays. Below is a detailed methodology for a [³H]-GBR 12783 binding assay adapted from published literature.

Protocol: [³H]-GBR 12783 Saturation Binding Assay in Rat Striatal Membranes

1. Membrane Preparation:

  • Dissect striata from rat brains on ice.

  • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a suitable method, such as the bicinchoninic acid (BCA) assay.

2. Binding Assay:

  • Perform the assay in a 96-well plate with a final volume of 250 µL per well.

  • To each well, add:

    • 150 µL of the prepared membrane homogenate (typically 50-120 µg of protein for tissue membranes).

    • 50 µL of binding buffer or a solution of unlabeled ligand for determining non-specific binding (e.g., a high concentration of unlabeled this compound or cocaine).

    • 50 µL of [³H]-GBR 12783 solution at various concentrations (e.g., 0.2 - 20 nM) to generate a saturation curve.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.

4. Quantification of Bound Ligand:

  • Dry the filters (e.g., for 30 minutes at 50°C).

  • Place the dried filters in scintillation vials or a compatible plate.

  • Add a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding to obtain the specific binding at each radioligand concentration.

  • Plot the specific binding as a function of the [³H]-GBR 12783 concentration.

  • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizing Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the dopamine reuptake signaling pathway and the workflow of a typical radioligand binding assay.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding GBR12783 This compound GBR12783->DAT Inhibition Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling

Caption: Inhibition of dopamine reuptake by this compound at the presynaptic terminal.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Source (e.g., Striatal Membranes) start->prepare_membranes incubate Incubate Membranes with [³H]-GBR 12783 ± Competitor prepare_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Reduce Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay to determine binding kinetics.

References

Safety Operating Guide

Proper Disposal Procedures for GBR 12783: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of GBR 12783, a potent and selective dopamine uptake inhibitor. The following procedures are designed to provide step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety.

Core Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The following Personal Protective Equipment (PPE) should be worn when handling this compound in any form:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin and clothing contamination.

  • Respiratory Protection: When handling the solid powder form, a dust mask or respirator is recommended to prevent inhalation.

In the event of a spill, immediately alert personnel in the area. For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed hazardous waste container. For liquid spills, use an inert absorbent material, which should then be placed in a sealed hazardous waste container. The spill area should be decontaminated, and all cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

This compound should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Disposal must be conducted through a licensed hazardous waste management company.[1][2][3]

1. Disposal of Solid this compound Waste (Unused powder, contaminated items)

  • Step 1: Segregation: All solid waste contaminated with this compound, including residual powder, contaminated weighing paper, and used PPE, must be collected separately from other laboratory waste.[3][4]

  • Step 2: Containerization: Place all solid this compound waste into a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical properties of the waste.[1]

  • Step 3: Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Follow your institution's specific labeling requirements.

  • Step 4: Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal vendor.[4]

2. Disposal of Liquid this compound Waste (Solutions, rinsates)

  • Step 1: Segregation: Collect all liquid waste containing this compound, including unused stock solutions and the first rinse from decontaminating glassware.[5] Keep halogenated and non-halogenated solvent waste streams separate if required by your disposal service.[4]

  • Step 2: Containerization: Use a dedicated, sealed, and chemically compatible container for liquid waste. Do not overfill the container.[3]

  • Step 3: Labeling: Clearly label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.

  • Step 4: Storage: Store the sealed liquid waste container in secondary containment, such as a spill tray, in a designated secure area to prevent spills and await collection.[3][4]

3. Decontamination of Laboratory Equipment

  • Step 1: Initial Rinse: All glassware and equipment that has been in contact with this compound must be decontaminated.[6] Perform an initial rinse with a suitable solvent (e.g., ethanol or methanol) that will solubilize the compound. This initial rinsate must be collected and disposed of as liquid hazardous waste.[5][7]

  • Step 2: Secondary Wash: After the initial solvent rinse, wash the equipment thoroughly with soap and warm water.[7][6]

  • Step 3: Final Rinse: Perform a final rinse with deionized water. The second and third rinses can typically be disposed of down the drain, but consult your local regulations.[5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound dihydrochloride.

ParameterValue
Molecular Weight 485.5
Storage (Solid Form) Desiccate at -20°C
Storage (Stock Solution) 1 month at -20°C; 6 months at -80°C[8]
Solubility (DMSO) 50 mM (24.27 mg/mL)

Experimental Protocols

The search results indicate that this compound is a potent and selective dopamine uptake inhibitor used in research to study the dopaminergic system.[8] However, detailed, step-by-step experimental protocols are not provided in the context of disposal procedures. For specific methodologies on the use of this compound in experiments, researchers should consult peer-reviewed scientific literature and established protocols within their field of study.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

GBR12783_Disposal_Workflow cluster_generation Waste Generation & Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal Start This compound Waste Generated WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated PPE) WasteType->SolidWaste  Solid   LiquidWaste Liquid Waste (e.g., solutions, rinsates) WasteType->LiquidWaste  Liquid   CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid Store Store Waste in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid Collect in Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->CollectLiquid CollectLiquid->Store Vendor Arrange Pickup by Licensed Waste Vendor Store->Vendor End Disposal Complete Vendor->End

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling GBR 12783

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds is paramount. This document provides immediate, essential safety and logistical information for the dopamine reuptake inhibitor, GBR 12783. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its potent activity as a dopamine reuptake inhibitor necessitates handling it as a hazardous compound. An Occupational Exposure Banding (OEB) approach can be used to categorize the compound and determine the appropriate level of containment and PPE. Based on its pharmacological activity, this compound would likely fall into a high potency category, requiring stringent controls.

The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk Level Procedure Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Low Handling sealed containers, visual inspection.Single pair of nitrile gloves.Standard lab coat.Safety glasses with side shields.Not generally required.
Medium Preparing dilute solutions in a ventilated enclosure, weighing small quantities (<10mg) in a balance with a draft shield.Double-gloving with nitrile gloves.Disposable, solid-front gown with tight-fitting cuffs.Safety goggles.Required if outside of a certified chemical fume hood. A NIOSH-approved N95 or higher respirator is recommended.
High Weighing larger quantities (>10mg) of powder, handling of the pure compound, procedures with a high risk of aerosolization.Double-gloving with nitrile gloves, with the outer glove changed frequently.Disposable, fluid-resistant coveralls with integrated shoe covers.Face shield worn over safety goggles.A Powered Air-Purifying Respirator (PAPR) with a HEPA filter is required. Work should be conducted within a certified chemical fume hood or glove box.

Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of this compound on the human dopamine transporter (DAT).[1][2]

1. Materials and Reagents:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Phosphate-buffered saline (PBS).

  • [³H]Dopamine (radiolabeled).

  • Unlabeled dopamine.

  • This compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

2. Cell Culture:

  • Culture hDAT-HEK293 cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days to maintain sub-confluent stocks.

  • For the assay, seed cells into 24- or 48-well plates and grow to 80-90% confluency.

3. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

  • Wash the hDAT-HEK293 cells twice with warm assay buffer.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle control for 10-15 minutes at room temperature.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range) to each well.

  • To determine non-specific uptake, include control wells containing a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled dopamine).

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of dopamine uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the cell lysates to scintillation vials containing scintillation fluid.

  • Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.

4. Data Analysis:

  • Subtract the non-specific uptake (counts from wells with excess unlabeled dopamine) from all other measurements to obtain specific uptake.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow for its safe handling in a laboratory setting.

GBR12783_Signaling_Pathway cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake dopamine_receptors Dopamine Receptors synaptic_cleft->dopamine_receptors Binding dopamine_vesicles Dopamine Vesicles dopamine_vesicles->synaptic_cleft Dopamine Release gbr12783 This compound gbr12783->dat Inhibition

Caption: Mechanism of action of this compound in the dopaminergic synapse.

GBR12783_Handling_Workflow start Start risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (Based on Risk Level) risk_assessment->select_ppe prepare_workspace Prepare Workspace (e.g., Chemical Fume Hood) select_ppe->prepare_workspace weigh_compound Weigh this compound prepare_workspace->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end End dispose_waste->end

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a piperazine-containing compound, specific disposal protocols should be followed.[3][4]

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. A suitable solvent (e.g., ethanol, followed by water) should be used. The rinsate should be collected as hazardous waste.

  • Work surfaces should be decontaminated at the end of each procedure.

3. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The primary method of disposal for piperazine compounds is typically high-temperature incineration in a licensed hazardous waste facility.[3]

  • Never dispose of this compound down the drain or in the regular trash.

GBR12783_Disposal_Plan start Waste Generation segregate_waste Segregate Solid and Liquid Waste start->segregate_waste decontaminate_equipment Decontaminate Reusable Equipment start->decontaminate_equipment label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in a Designated Secure Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste decontaminate_equipment->collect_rinsate collect_rinsate->store_waste incineration High-Temperature Incineration (Licensed Facility) contact_ehs->incineration end Disposal Complete incineration->end

Caption: Logical flow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.